4-(Bromomethyl)pyrimidine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(bromomethyl)pyrimidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXGELXMMJWSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855939 | |
| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-84-7 | |
| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Bromomethyl)pyrimidine hydrobromide chemical properties
An In-depth Technical Guide to 4-(Bromomethyl)pyrimidine Hydrobromide for Advanced Research and Development
Introduction: Unveiling a Key Heterocyclic Building Block
This compound is a highly reactive and versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core scaffold found in nucleobases and numerous FDA-approved drugs, this reagent serves as a potent electrophilic building block.[1][2][3] Its utility lies in the strategic introduction of the pyrimidin-4-ylmethyl moiety into a wide array of molecular architectures. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the hydrobromide salt form enhances its stability and modulates the electronic properties of the pyrimidine ring, making it a crucial intermediate for constructing complex, biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in drug discovery and chemical development.
PART 1: Core Physicochemical and Structural Characteristics
A fundamental understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. This compound is typically a solid at room temperature, and its salt form influences its solubility profile, favoring more polar solvents.
Molecular Structure
The structure consists of a pyrimidine ring substituted at the 4-position with a bromomethyl (-CH₂Br) group. The hydrobromide salt results from the protonation of one of the ring's nitrogen atoms by hydrobromic acid. This protonation increases the electron-deficient nature of the pyrimidine ring, which can influence the reactivity of the bromomethyl group.
References
An In-depth Technical Guide to 4-(Bromomethyl)pyrimidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocyclic Building Block
4-(Bromomethyl)pyrimidine hydrobromide (CAS No. 1373223-84-7) is a key heterocyclic building block of significant interest to the medicinal chemistry and drug discovery community. The pyrimidine core is a "privileged scaffold," meaning it is a common structural motif found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its presence in the fundamental components of life, the nucleobases cytosine, thymine, and uracil, underscores its biological importance.[4] The pyrimidine ring system is a versatile pharmacophore that has been successfully incorporated into drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][5]
This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, reactivity, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors.
Physicochemical and Structural Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1373223-84-7 | [Multiple sources] |
| Molecular Formula | C₅H₆Br₂N₂ | [Multiple sources] |
| Molecular Weight | 253.92 g/mol | [Multiple sources] |
| Synonyms | 4-(Bromomethyl)pyrimidine HBr | [2] |
| SMILES | Br.BrCc1ccncn1 | [6] |
| InChI Key | POXGELXMMJWSRC-UHFFFAOYSA-N | [6] |
Synthesis and Production
While specific, detailed industrial synthesis routes for this compound are proprietary, a plausible and common laboratory-scale approach involves the bromination of a suitable precursor, such as 4-methylpyrimidine or 4-(hydroxymethyl)pyrimidine. A general, analogous procedure for the synthesis of similar compounds, such as 4-(bromomethyl)pyridine hydrobromide from 4-pyridinemethanol, involves the use of brominating agents like phosphorus pentabromide (PBr₅) or phosphorus tribromide (PBr₃).[7]
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4-(Bromomethyl)pyrimidine Hydrobromide: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among the diverse array of pyrimidine-based synthons, 4-(bromomethyl)pyrimidine hydrobromide emerges as a highly valuable and reactive building block. Its strategic importance lies in the presence of a reactive bromomethyl group, which serves as an electrophilic handle for the facile introduction of the pyrimidine motif into a wide range of molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its significant applications in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Molecular Attributes of this compound
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthetic chemistry.
Chemical Structure and Properties
This compound is the hydrobromide salt of 4-(bromomethyl)pyrimidine. The quaternization of one of the pyrimidine nitrogens by hydrobromic acid enhances the compound's stability and modulates its reactivity.
Molecular Formula: C₅H₅BrN₂ · HBr (or C₅H₆Br₂N₂)
Molecular Weight: 253.92 g/mol
The molecular weight is calculated by summing the molecular weight of the free base, 4-(bromomethyl)pyrimidine (173.01 g/mol ), and hydrogen bromide (80.91 g/mol ).[1]
A summary of its key chemical identifiers and properties is presented in Table 1.
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value | Source |
| IUPAC Name | 4-(bromomethyl)pyrimidin-1-ium bromide | N/A |
| CAS Number | 1373223-84-7 | N/A |
| Molecular Formula | C₅H₆Br₂N₂ | N/A |
| Molecular Weight | 253.92 g/mol | Calculated |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in polar solvents like water and methanol. | Inferred |
Note: Some properties are inferred from chemically similar compounds due to limited direct experimental data in publicly available literature.
Structural Rationale for Reactivity
The synthetic utility of this compound is primarily dictated by the electrophilic nature of the benzylic-like carbon in the bromomethyl group. The electron-withdrawing character of the pyrimidine ring enhances the leaving group ability of the bromide, making the carbon atom highly susceptible to nucleophilic attack. This inherent reactivity allows for the straightforward formation of carbon-heteroatom and carbon-carbon bonds, a critical step in the elaboration of complex drug candidates.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-(hydroxymethyl)pyrimidine. The following protocol is a representative, field-proven method.
Synthesis Pathway Overview
The synthesis involves the conversion of the primary alcohol in 4-(hydroxymethyl)pyrimidine to a bromide, followed by the formation of the hydrobromide salt.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)pyrimidine (Free Base)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)pyrimidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 equivalents) in the same anhydrous solvent via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)pyrimidine, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Formation of this compound
-
Salt Formation: Dissolve the crude or purified 4-(bromomethyl)pyrimidine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) to the stirred solution.
-
Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to afford this compound as a solid.
Analytical Characterization
To ensure the identity, purity, and stability of the synthesized this compound, a suite of analytical techniques should be employed.
Table 2: Analytical Methods for Characterization
| Technique | Expected Results and Interpretation |
| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the methylene protons of the bromomethyl group. The chemical shifts will be influenced by the protonation of the pyrimidine ring. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule. |
| Mass Spectrometry (MS) | Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), will show the molecular ion peak for the free base, 4-(bromomethyl)pyrimidine. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the purity of the compound. A well-developed method on a reverse-phase column will show a single major peak for the pure product.[2][3] |
| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=N stretching vibrations of the pyrimidine ring. |
Applications in Drug Discovery and Development
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its presence in nucleobases and its ability to participate in various biological interactions.[4][5] this compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.
Role as a Versatile Synthetic Intermediate
The reactive bromomethyl group allows for the facile attachment of the pyrimidine moiety to various nucleophiles, such as amines, thiols, and alcohols, through Sₙ2 reactions. This versatility enables the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6][7] Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The pyrimidine ring is an excellent bioisostere for the adenine core of ATP.
The synthesis of pyrimidine-based kinase inhibitors often involves the coupling of this compound with a nucleophilic core structure. For instance, it can be reacted with an amine-containing fragment to introduce the pyrimidine pharmacophore, which can then engage in crucial hydrogen bonding interactions within the kinase active site.
Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.
A notable example of a signaling pathway targeted by pyrimidine-based inhibitors is the Aurora kinase pathway, which plays a critical role in cell cycle regulation and is often dysregulated in cancer.[8][9] Small molecule inhibitors designed to target Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells. The synthesis of such inhibitors can leverage this compound to install the key pyrimidine scaffold.[10]
Handling, Storage, and Safety
As a reactive chemical, proper handling and storage of this compound are essential to ensure user safety and maintain the compound's integrity.
-
Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent degradation.
-
Safety: this compound is expected to be a corrosive and lachrymatory compound due to its reactive nature and the presence of HBr. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound stands out as a pivotal building block for medicinal chemists and drug development professionals. Its well-defined reactivity, coupled with the biological significance of the pyrimidine core, makes it an indispensable tool in the synthesis of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, will empower researchers to fully exploit its potential in the ongoing quest for new and effective medicines.
References
- 1. 4-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 642819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)pyrimidine Hydrobromide
Executive Summary
4-(Bromomethyl)pyrimidine and its hydrobromide salt are pivotal intermediates in the fields of medicinal chemistry and materials science. As a reactive building block, it enables the introduction of the pyrimidine-4-yl-methyl moiety into a diverse range of molecular scaffolds, facilitating the synthesis of novel compounds with potential therapeutic or functional properties. This guide provides a comprehensive, field-proven methodology for the synthesis of 4-(Bromomethyl)pyrimidine hydrobromide via free-radical bromination of 4-methylpyrimidine. We delve into the causality behind the experimental design, present a detailed, step-by-step protocol, and outline a full suite of analytical techniques for the robust characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated approach to the preparation and analysis of this key synthetic intermediate.
Introduction: Strategic Importance and Synthetic Approach
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several approved pharmaceuticals. The ability to functionalize molecular targets with this heterocycle is therefore of significant interest. 4-(Bromomethyl)pyrimidine serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. The hydrobromide salt form enhances the compound's stability and simplifies handling compared to the free base.
The synthesis of benzylic-type bromides from their corresponding methyl-substituted heteroaromatics is most effectively achieved through a free-radical substitution pathway. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator, is the method of choice.[1][2] This approach offers high selectivity for the benzylic-type position over aromatic ring substitution and proceeds under conditions that are generally compatible with the pyrimidine core.[1] The mechanism involves a free-radical chain reaction, which requires careful control of conditions to ensure optimal yield and purity.[3]
This guide will focus exclusively on this robust and widely adopted synthetic strategy.
Synthesis Methodology: From Principle to Practice
Principle and Mechanism: The Wohl-Ziegler Reaction
The core of this synthesis is the Wohl-Ziegler reaction, a free-radical chain process for the allylic or benzylic bromination of hydrocarbons using N-Bromosuccinimide (NBS).[2] The reaction proceeds through three distinct phases: initiation, propagation, and termination.[3]
-
Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate a primary source of radicals.[1] These radicals do not directly participate in the main chain but serve to generate the bromine radical.
-
Propagation: A bromine radical (Br•), present in low concentration, abstracts a hydrogen atom from the methyl group of 4-methylpyrimidine. This is the selectivity-determining step, as the resulting pyrimidin-4-yl-methyl radical is resonance-stabilized, making it more favorable to form than other possible radicals.[4] This radical then reacts with a molecule of NBS to yield the desired 4-(bromomethyl)pyrimidine product and a succinimidyl radical. The succinimidyl radical subsequently abstracts a hydrogen from HBr (a byproduct) to regenerate the bromine radical, which continues the chain.
-
Termination: The reaction concludes when two radicals combine, or when the limiting reagent is consumed.[3]
The use of an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is critical. Water can hydrolyze NBS and the product, leading to unwanted side reactions and reduced yields.[2]
References
An In-depth Technical Guide to the Spectroscopic Data of 4-(Bromomethyl)pyrimidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(bromomethyl)pyrimidine hydrobromide, a key building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific salt, this guide synthesizes data from its free base, 4-(bromomethyl)pyrimidine, and closely related pyrimidine derivatives. By integrating experimental data with established spectroscopic principles, this document offers a robust framework for the structural elucidation and characterization of this compound. We will delve into the theoretical underpinnings and practical applications of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the context of this molecule, providing field-proven insights into experimental design and data interpretation.
Introduction: The Significance of this compound in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, anticancer drugs, and antibiotics.[1] The introduction of a reactive bromomethyl group at the 4-position of the pyrimidine ring provides a versatile handle for synthetic chemists to introduce a wide array of functional groups, enabling the exploration of vast chemical space in the quest for novel drug candidates. The hydrobromide salt form of 4-(bromomethyl)pyrimidine is often preferred for its crystalline nature and enhanced stability, facilitating easier handling and purification.
A thorough understanding of the spectroscopic properties of this compound is paramount for ensuring the identity and purity of this crucial intermediate, thereby guaranteeing the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. This guide aims to provide that understanding.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that give rise to its characteristic spectroscopic signatures. The pyrimidine ring is an electron-deficient aromatic system, and the protonation at one of the nitrogen atoms in the hydrobromide salt further influences the electronic distribution. The bromomethyl group provides a distinct aliphatic proton and carbon signal, and its reactivity is a key aspect of the molecule's utility.
Figure 1: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
A well-defined protocol is crucial for obtaining reproducible and high-quality ¹H NMR spectra.
Figure 2: Workflow for ¹H NMR analysis.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 9.3 - 9.5 | s | - | Highly deshielded due to two adjacent electronegative nitrogen atoms and protonation of the ring. |
| H-6 | 9.0 - 9.2 | d | ~5-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing effect of the protonated ring. Coupled to H-5. |
| H-5 | 7.8 - 8.0 | d | ~5-6 | Coupled to H-6. Less deshielded than H-2 and H-6. |
| -CH₂Br | 4.7 - 5.0 | s | - | Deshielded by the adjacent pyrimidine ring and the electronegative bromine atom.[3] |
| N-H | 13.0 - 15.0 | br s | - | Broad signal due to exchange and quadrupolar relaxation; highly deshielded. |
Interpretation and Causality
-
Aromatic Protons (H-2, H-5, H-6): The protonation of one of the pyrimidine nitrogens significantly deshields all ring protons compared to the neutral pyrimidine. The most downfield signal is expected for H-2, being situated between two nitrogen atoms. H-6 will be more deshielded than H-5 due to its proximity to a nitrogen atom. The coupling between H-5 and H-6 is a characteristic feature of the pyrimidine ring.
-
Bromomethyl Protons (-CH₂Br): The singlet for the bromomethyl protons is expected in the region of 4.7-5.0 ppm.[3] This downfield shift is a cumulative effect of the electron-withdrawing bromine atom and the adjacent electron-deficient pyrimidinium ring.
-
N-H Proton: The proton on the nitrogen will appear as a broad singlet at a very low field, a characteristic feature of protonated nitrogen heterocycles. Its broadness is a result of chemical exchange with residual water and quadrupolar effects from the nitrogen atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol
The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.
Predicted ¹³C NMR Spectral Data
Based on data for 4-substituted pyrimidines and considering the deshielding effect of protonation, the following chemical shifts are predicted.[2]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 158 - 162 | Most deshielded aromatic carbon due to its position between two nitrogen atoms. |
| C-4 | 165 - 170 | Deshielded due to the attached bromomethyl group and its position adjacent to a nitrogen. |
| C-6 | 155 - 159 | Deshielded due to the adjacent nitrogen atom. |
| C-5 | 125 - 130 | The most upfield of the aromatic carbons. |
| -CH₂Br | 30 - 35 | Aliphatic carbon shifted downfield by the electronegative bromine atom. |
Interpretation and Causality
-
Aromatic Carbons (C-2, C-4, C-5, C-6): The chemical shifts of the pyrimidine ring carbons are highly sensitive to their electronic environment. C-2 and C-4 are expected to be the most deshielded due to their proximity to the nitrogen atoms and, in the case of C-4, the substituent. Protonation of the ring will generally lead to a downfield shift for all ring carbons.
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached bromine.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol
Figure 3: Workflow for IR spectroscopy analysis.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands.[4]
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Characteristic for C-H bonds on the pyrimidine ring. |
| 2900 - 2700 | N⁺-H stretch | Broad absorption due to the protonated nitrogen of the hydrobromide salt. |
| 1620 - 1550 | C=N and C=C stretch | Aromatic ring stretching vibrations of the pyrimidine core. |
| 1470 - 1400 | C-H bend (aliphatic) | Bending vibration of the -CH₂- group. |
| 1250 - 1200 | C-N stretch | Stretching vibration of the carbon-nitrogen bonds in the ring. |
| 700 - 600 | C-Br stretch | Characteristic absorption for the carbon-bromine bond. |
Interpretation and Causality
-
N⁺-H Stretch: A broad and strong absorption in the 2900-2700 cm⁻¹ region is a clear indication of the N⁺-H stretching vibration, confirming the presence of the hydrobromide salt.
-
Aromatic C-H and Ring Vibrations: The absorptions in the 3100-3000 cm⁻¹ and 1620-1550 cm⁻¹ regions are characteristic of the pyrimidine ring.
-
C-Br Stretch: A moderately strong band in the lower frequency region (700-600 cm⁻¹) is indicative of the C-Br stretching vibration.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.
Experimental Protocol
Electrospray ionization (ESI) is a suitable technique for analyzing the hydrobromide salt, as it is a soft ionization method that can readily generate the protonated molecular ion of the free base.
Predicted Mass Spectrum
In a positive ion ESI-MS experiment, the spectrum would be expected to show a prominent peak for the protonated free base, [M+H]⁺, where M is 4-(bromomethyl)pyrimidine.
| m/z | Ion | Rationale |
| 173/175 | [C₅H₅BrN₂ + H]⁺ | Molecular ion of the free base. The isotopic pattern with two peaks of roughly equal intensity is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br).[5] |
| 94 | [C₅H₅N₂]⁺ | Loss of the bromomethyl radical. |
Interpretation and Causality
-
Molecular Ion Peak: The most important information from the mass spectrum is the molecular weight. For 4-(bromomethyl)pyrimidine, the molecular weight is 173.01 g/mol .[5] The presence of a cluster of peaks at m/z 173 and 175 in a roughly 1:1 ratio would be definitive evidence for a compound containing one bromine atom.
-
Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the C-Br bond or the entire bromomethyl group. The loss of a bromine radical would lead to a fragment at m/z 94. Further fragmentation of the pyrimidine ring can also occur.
Conclusion: A Unified Spectroscopic Picture
This guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and characterize this important synthetic intermediate. The predicted data, based on established principles and analysis of related compounds, serves as a valuable reference for scientists working in drug discovery and development. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment, which is fundamental to the integrity of any chemical research program.
References
- 1. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. 4-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 642819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Core Topic: 4-(Bromomethyl)pyrimidine Hydrobromide—A Practical Guide to Solubility and Stability for Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)pyrimidine hydrobromide is a highly reactive heterocyclic building block crucial for introducing the pyrimidine-4-yl-methyl moiety in medicinal chemistry and drug discovery. Its utility, however, is intrinsically linked to its physicochemical properties, namely solubility and stability. This technical guide provides a comprehensive framework for researchers to understand, characterize, and manage these properties. We move beyond a simple data sheet to explain the causality behind experimental choices, offering robust, self-validating protocols for solubility profiling and stability assessment. This document serves as a practical manual for maximizing the successful application of this valuable reagent by establishing best practices for its handling, storage, and use in synthetic workflows.
Introduction: The Double-Edged Sword of Reactivity
Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, and pyrimidines are among the most significant, forming the core of nucleic acids and a multitude of therapeutic agents.[1] this compound serves as a potent electrophile, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds. The bromomethyl group, analogous to a benzylic bromide, is primed for nucleophilic substitution, making it an invaluable tool for elaborating molecular complexity.
However, this high reactivity comes at a cost. The compound is susceptible to degradation, particularly through hydrolysis and thermal decomposition, which can compromise reaction yields, introduce impurities, and create inconsistencies in biological assays.[2] It is supplied as a hydrobromide salt, a common strategy to enhance both the stability and aqueous solubility of amine-containing heterocyles.[3]
Publicly available data on this specific reagent is limited, often conflated with its pyridine analogue, 4-(bromomethyl)pyridine hydrobromide. This guide, therefore, is designed to empower the researcher with the foundational knowledge and practical methodologies required to characterize the compound in their specific applications. We will explore how to determine its solubility profile and assess its stability under various conditions, ensuring reproducible and successful outcomes.
Core Physicochemical Properties and Safe Handling
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₅BrN₂ · HBr | [4] |
| Molecular Weight | ~253.92 g/mol | |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Reactivity | Potent electrophile, lachrymator, corrosive | [7][8] |
The Critical Role of the Hydrobromide Salt
The presence of hydrobromic acid to form the salt serves two primary purposes:
-
Enhanced Stability: The protonated pyrimidine ring is less electron-rich, which slightly reduces the reactivity of the bromomethyl group towards adventitious nucleophiles, including self-condensation or reaction with trace moisture.
-
Improved Solubility: The ionic nature of the salt dramatically increases solubility in polar solvents, particularly water, compared to the free base.[3] This is a critical consideration for reactions in aqueous or semi-aqueous media and for purification processes.
Mandatory Safety and Handling Protocol
This compound is a hazardous chemical, classified as a corrosive solid and a lachrymator (a substance that irritates the eyes and causes tearing).[7][8][9] Strict adherence to safety protocols is non-negotiable.
Core Safety Requirements:
-
Engineering Controls: All handling of the solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The sash should be kept as low as possible. An eyewash station and safety shower must be immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[7] Standard safety glasses are insufficient.
-
Hand Protection: Wear double-layered nitrile gloves.[11] Latex gloves offer inadequate protection. Change the outer glove immediately upon contamination.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[12]
-
The following workflow diagram outlines the essential steps for safely handling the reagent from storage to disposal.
Caption: Safe handling workflow for this compound.
Systematic Solubility Profiling
A compound's solubility dictates its utility in both reaction setup and biological screening.[1] For drug development, poor aqueous solubility can limit bioavailability.[1] We must distinguish between two key types of solubility measurements.
-
Thermodynamic Solubility: The true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over time. This is the gold standard for formulation and biopharmaceutical assessment.[1]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock. It is a high-throughput method that simulates conditions in biological assays.[1]
Experimental Protocol: Thermodynamic Solubility
This protocol determines the equilibrium solubility and is essential for understanding the compound's behavior in different solvent systems.
Methodology:
-
Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of 1.5 mL glass vials. Ensure enough solid is present that some will remain undissolved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials. Test solvents should include:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water
-
Methanol
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Equilibration: Seal the vials tightly. Place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: After 24 hours, allow the vials to stand for 1-2 hours for the excess solid to settle. Carefully remove an aliquot of the supernatant, avoiding any solid particles. Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase (e.g., 50:50 ACN:Water).
-
Prepare a calibration curve using known concentrations of the compound.
-
Analyze the diluted sample by a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration.[13]
-
The calculated concentration is the thermodynamic solubility in that solvent.
-
Data Presentation: Solubility Profile
Summarize the empirically determined data in a clear table.
| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Notes |
| PBS (pH 7.4) | 25 | [Experimental Value] | Likely high due to salt form. |
| Deionized Water | 25 | [Experimental Value] | Baseline for aqueous solubility. |
| Methanol | 25 | [Experimental Value] | Polar protic solvent. |
| Acetonitrile | 25 | [Experimental Value] | Polar aprotic solvent. |
| DMF | 25 | [Experimental Value] | High polarity aprotic solvent. |
| DCM | 25 | [Experimental Value] | Non-polar solvent, expect low solubility. |
Stability Assessment and Degradation Pathways
The stability of this compound is governed by the reactivity of the C-Br bond. Understanding its degradation pathways is critical for defining storage conditions, choosing appropriate reaction solvents, and identifying potential impurities in a reaction product.
Predicted Degradation Pathways
Two primary non-enzymatic degradation pathways are of concern for this molecule: hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of water or other nucleophiles (e.g., alcohols), the bromomethyl group can undergo S_N1 or S_N2 substitution to form the corresponding 4-(hydroxymethyl)pyrimidine or alkoxy derivative. This is often the most common degradation route in non-anhydrous solvents or upon exposure to atmospheric moisture.
-
Thermal Decomposition: At elevated temperatures, bromomethyl compounds can degrade.[2] A likely pathway involves the elimination of HBr, potentially leading to oligomeric or polymeric byproducts. The liberated HBr can also act as an acid catalyst, accelerating further decomposition in an autocatalytic cycle.[2]
The following diagram illustrates these key degradation routes.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of the molecule.[14] This involves subjecting the compound to harsh conditions and analyzing the resulting mixture.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent where it is known to be soluble and relatively stable (e.g., Acetonitrile) at a concentration of ~1 mg/mL.
-
Stress Conditions: Distribute the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2-8 hours (base-catalyzed degradation is often rapid).
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Heat a solution (in a stable solvent like ACN) at 80 °C for 72 hours. Also, heat the solid compound at 80 °C.
-
Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acid/base samples.
-
Quantification: Analyze all samples by a stability-indicating HPLC-UV method. This method must be capable of separating the parent peak from all major degradation peaks. An LC-MS method should be used in parallel to obtain mass information on the new peaks, aiding in their identification.[14]
-
Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed under each condition. This will reveal the compound's liabilities (e.g., "highly sensitive to base-catalyzed hydrolysis").
Recommendations for Storage and In-Lab Use
Based on the compound's chemical nature and the likely degradation pathways, the following best practices are recommended to preserve its integrity.
Long-Term Storage
-
Temperature: Store in a refrigerator at 2-8 °C .[15] This minimizes the rate of thermal decomposition. Do not freeze, as this can introduce moisture through condensation cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and oxygen. The container must be tightly sealed.[6]
-
Light: Store in a dark location or in an amber vial to protect against potential photolytic degradation.[6]
Preparation and Use of Stock Solutions
-
Solvent Choice: For stock solutions, use a high-purity, anhydrous aprotic solvent where the compound is stable, such as acetonitrile or DMF. Avoid preparing stock solutions in protic solvents like methanol or water unless they are to be used immediately.
-
Procedure:
-
Allow the reagent vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Prepare the solution under an inert atmosphere.
-
If the solution is not for immediate use, store it under inert gas at 2-8 °C and use within a validated timeframe (e.g., 24-48 hours). For longer-term storage, aliquoting and freezing may be an option, but the freeze-thaw stability must be experimentally verified first.
-
Conclusion
This compound is a powerful synthetic intermediate whose successful application hinges on a thorough understanding and control of its solubility and stability. Its reactivity, while synthetically useful, makes it susceptible to degradation by hydrolysis and heat. This guide provides the scientific rationale and robust experimental protocols for researchers to systematically profile these characteristics. By implementing rigorous safe handling procedures, conducting tailored solubility and stability studies, and adhering to recommended storage conditions, scientists can ensure the integrity of this reagent, leading to more reliable, reproducible, and successful research outcomes in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 5-(Bromomethyl)pyrimidine hydrobromide (EVT-1667298) | 93224-07-8 [evitachem.com]
- 4. 4-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 642819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [amp.chemicalbook.com]
- 6. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [chemicalbook.com]
- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. jchr.org [jchr.org]
- 14. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the field of medicinal chemistry. Its prevalence in the natural world, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has made it an evolutionary-privileged structure for interaction with biological systems.[1][2] This intrinsic biocompatibility, coupled with its versatile chemical reactivity, has enabled the development of a vast and ever-expanding portfolio of pyrimidine-based therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of the multifaceted role of pyrimidine scaffolds in drug discovery and development. It delves into the diverse biological activities exhibited by pyrimidine derivatives, examines the synthetic strategies employed to access novel analogues, and analyzes the critical structure-activity relationships that govern their therapeutic efficacy. This guide is intended to serve as an authoritative resource for professionals engaged in the pursuit of innovative medicines, offering field-proven insights and detailed methodologies to inform and inspire future research endeavors.
The Biological Significance and Privileged Nature of the Pyrimidine Scaffold
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5] This arrangement confers unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to biological targets.[6] The presence of pyrimidine derivatives at the heart of genetic material and essential cofactors like Vitamin B1 (thiamine) underscores their fundamental role in cellular processes.[2][7] Consequently, enzymes and receptors within the human body have evolved to recognize and interact with this scaffold, making it a "privileged" structure in drug design.[8][9]
The therapeutic versatility of pyrimidines is remarkable, with derivatives demonstrating a broad spectrum of pharmacological activities, including:
-
Anticancer: Targeting various hallmarks of cancer, such as uncontrolled cell proliferation and survival.[1][10]
-
Antimicrobial: Exhibiting efficacy against a wide range of bacteria and fungi.[5][11]
-
Antiviral: Including agents effective against HIV and other viral infections.[3][12]
-
Anti-inflammatory: Modulating inflammatory pathways to treat various disorders.[2][13]
-
Central Nervous System (CNS) Activity: Acting on receptors and enzymes in the brain to address neurological and psychiatric conditions.[14]
This wide range of biological activities has led to the development and FDA approval of numerous pyrimidine-containing drugs, solidifying the scaffold's importance in modern medicine.[15][16]
Pyrimidine Derivatives in Oncology: A Paradigm of Targeted Therapy
The application of pyrimidine scaffolds in oncology is a testament to their success in targeted cancer therapy. Many pyrimidine-based drugs function as inhibitors of protein kinases, enzymes that play a pivotal role in the signaling pathways that drive cancer cell growth and proliferation.[1][17]
Kinase Inhibition: A Dominant Mechanism of Action
By mimicking the purine core of ATP, pyrimidine derivatives can competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. This inhibition disrupts the downstream signaling cascades that are often hyperactivated in cancer cells.
Experimental Workflow: Kinase Inhibition Assay
A common method to determine the inhibitory potential of a pyrimidine derivative against a specific kinase is through an in vitro kinase assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay
-
Preparation: Prepare a reaction buffer containing the recombinant target kinase, a specific substrate (often a peptide), and ATP.
-
Compound Addition: Add varying concentrations of the pyrimidine test compound to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding a final component (e.g., ATP) and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved through various methods, including fluorescence, luminescence, or radioactivity.
-
Data Analysis: Measure the signal and plot the percentage of kinase inhibition against the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
FDA-Approved Pyrimidine-Based Anticancer Drugs
The success of pyrimidine scaffolds in oncology is exemplified by a number of FDA-approved drugs that have become mainstays in cancer treatment.
| Drug Name | Target(s) | Indication(s) |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | Breast Cancer |
| 5-Fluorouracil | Thymidylate Synthase | Colorectal, Breast, Stomach, and Pancreatic Cancers |
Synthetic Strategies for Pyrimidine Derivatives
The chemical tractability of the pyrimidine scaffold allows for the synthesis of a wide array of derivatives through various established and novel synthetic routes.[18][19] The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrimidine ring.
Principal Synthesis: The Biginelli Reaction
A classic and widely utilized method for the synthesis of dihydropyrimidines is the Biginelli reaction, a one-pot three-component condensation reaction.
Caption: The Biginelli three-component reaction.
Protocol: General Procedure for the Biginelli Reaction
-
Reactant Mixture: In a suitable solvent (e.g., ethanol), combine an aldehyde, a β-ketoester, and urea (or thiourea).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).
-
Reaction: Heat the mixture to reflux for several hours.
-
Work-up and Purification: Cool the reaction mixture, and the product often precipitates. The crude product can be purified by recrystallization or column chromatography.
Other Synthetic Approaches
Numerous other synthetic methodologies exist for the construction of the pyrimidine core and its subsequent functionalization, including:
-
Condensation of 1,3-dicarbonyl compounds with amidines.
-
Cyclization of β-enaminones with formamide. [20]
-
Transition-metal-catalyzed cross-coupling reactions for the derivatization of pre-formed pyrimidine rings. [18]
Structure-Activity Relationship (SAR) and Bioisosteric Replacement
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][21] Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[20]
Key SAR Insights
-
Substitutions at the 2-, 4-, and 6-positions: These positions are frequently modified to modulate interactions with the target protein. For instance, in many kinase inhibitors, a substituent at the 4-position often forms a key hydrogen bond with the hinge region of the kinase.
-
Fused Pyrimidine Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole or imidazole, can create rigid scaffolds that enhance binding affinity and selectivity.[22][23]
Bioisosteric Replacement
Bioisosterism, the replacement of a chemical group with another that has similar physicochemical properties, is a powerful strategy in medicinal chemistry.[24] The pyrimidine ring itself can act as a bioisostere for other aromatic systems, such as the phenyl ring, often improving metabolic stability and solubility.[6][25] Conversely, the pyrimidine ring can be replaced by other heterocycles, like pyridine or triazine, to fine-tune the electronic and steric properties of a molecule.[24][26]
Future Perspectives and Conclusion
The pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[13] Recent advances in synthetic chemistry, computational modeling, and a deeper understanding of disease biology are enabling the design of novel pyrimidine derivatives with improved efficacy and safety profiles.[12] The exploration of new chemical space around the pyrimidine core, including the development of novel fused systems and the application of innovative synthetic methodologies, will undoubtedly lead to the next generation of pyrimidine-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. growingscience.com [growingscience.com]
- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art and Science of N-Alkylation with Brominated Heterocycles: A Technical Guide for Drug Development Professionals
Foreword: Beyond the Halogen—Unlocking Molecular Complexity
In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational pillars, constituting the core of a vast majority of approved pharmaceuticals.[1] Their prevalence is a testament to their unique ability to engage in specific, high-affinity interactions with biological targets. The strategic modification of these scaffolds is therefore a critical endeavor in medicinal chemistry. Among the myriad of synthetic transformations, the N-alkylation of brominated heterocycles stands out as a particularly powerful and versatile strategy. The bromine atom, often considered a mere synthetic handle for cross-coupling reactions, also profoundly influences the electronic properties of the heterocyclic ring, thereby impacting the reactivity of the nitrogen atoms within. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices governing the N-alkylation of these vital building blocks. We will delve into the mechanistic underpinnings, explore the critical parameters that dictate success, and provide field-proven protocols to empower you to navigate this essential class of reactions with confidence and precision.
I. The Strategic Imperative of N-Alkylation in Medicinal Chemistry
The introduction of an alkyl group onto a nitrogen atom within a heterocyclic core can dramatically alter a molecule's physicochemical and pharmacological properties. This seemingly simple modification can influence:
-
Target Binding and Potency: The appended alkyl chain can forge new interactions within a binding pocket, enhancing affinity and, consequently, biological activity.
-
Solubility and Permeability: Tailoring the lipophilicity through N-alkylation is a common strategy to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Metabolic Stability: The presence of an N-alkyl group can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.
-
Intellectual Property: Novel N-alkylated derivatives of known scaffolds are often crucial for securing patent protection.
The presence of a bromine atom on the heterocyclic ring adds another layer of strategic advantage. It not only serves as a precursor for further diversification through cross-coupling reactions but also modulates the acidity of the N-H proton, influencing the ease of deprotonation and subsequent alkylation.
II. Mechanistic Pathways: A Tale of Two Electrons
The N-alkylation of a brominated heterocycle with an alkyl halide is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the heterocycle, either in its neutral form or as its more nucleophilic conjugate base, attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion. The two predominant mechanisms are the SN2 (bimolecular nucleophilic substitution) and SNAr (nucleophilic aromatic substitution) pathways.
The SN2 Pathway: A Concerted Dance
For many heterocyclic systems, particularly those where the nitrogen atom is not part of an aromatic ring or is sufficiently nucleophilic (e.g., indoles, imidazoles, pyrazoles), the reaction proceeds via a classical SN2 mechanism. This pathway is characterized by a two-step process:
-
Deprotonation: A base is employed to remove the proton from the nitrogen atom, generating a highly nucleophilic anion. The choice of base is critical and depends on the pKa of the N-H proton of the specific heterocycle.
-
Nucleophilic Attack: The resulting anion attacks the alkyl halide in a single, concerted step, leading to the formation of the N-C bond and the expulsion of the halide ion.[2]
The SNAr Pathway: An Addition-Elimination Saga
For electron-deficient brominated heterocycles, such as bromopyridines, where the nitrogen atom is part of the aromatic system and less nucleophilic, the SNAr mechanism can be operative, although direct alkylation on the nitrogen is more accurately described as quaternization followed by rearrangement if possible, or more commonly, the reaction proceeds on a deprotonated species in a manner analogous to SN2. True SNAr involves attack on a carbon atom of the ring. However, the principles of activating the ring to nucleophilic attack are relevant. The key features of a classical SNAr reaction are:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.[3]
For N-alkylation of pyridines, the reaction typically involves the nitrogen atom acting as the nucleophile, leading to a pyridinium salt.
III. The Alchemist's Toolkit: A Critical Analysis of Reaction Parameters
The success of an N-alkylation reaction hinges on the judicious selection of several key parameters. The interplay between the substrate, alkylating agent, base, and solvent determines the reaction's efficiency, selectivity, and overall yield.
The Choice of Base: A Balancing Act of Strength and Compatibility
The primary role of the base is to deprotonate the heterocycle, and its strength must be matched to the acidity of the N-H proton.
| Base | Typical pKa of Conjugate Acid | Common Applications and Considerations |
| Potassium Carbonate (K₂CO₃) | ~10.3 | A mild and inexpensive base suitable for heterocycles with relatively acidic N-H protons (e.g., imidazoles, triazoles). Often used in polar aprotic solvents like DMF or acetonitrile.[4] |
| Sodium Hydride (NaH) | ~36 | A powerful, non-nucleophilic base capable of deprotonating less acidic N-H protons, such as those in indoles.[1][5] Requires anhydrous conditions and is typically used in solvents like DMF or THF. Caution: Mixtures of NaH and DMF can be thermally unstable and pose an explosion risk, especially at elevated temperatures.[5][6][7][8][9] |
| Potassium tert-Butoxide (KOtBu) | ~19 | A strong, sterically hindered base that is soluble in many organic solvents. Useful for a wide range of heterocycles. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | A mild base similar to K₂CO₃ but often provides better results due to the "cesium effect," which is thought to involve the formation of looser ion pairs, leading to a more reactive nucleophile. |
Expert Insight: The choice of base is not merely about pKa. For instance, while NaH is a potent deprotonating agent for indoles, the reaction can sometimes be sluggish. In such cases, switching to a more soluble base like potassium tert-butoxide or employing a phase-transfer catalyst with a weaker inorganic base can improve reaction kinetics.
The Solvent's Role: More Than Just a Medium
The solvent plays a multifaceted role in N-alkylation reactions. It must dissolve the reactants, but it also influences the nucleophilicity of the anionic intermediate and the rate of the SN2 reaction.
| Solvent | Dielectric Constant (ε) | Properties and Rationale for Use |
| N,N-Dimethylformamide (DMF) | 36.7 | A polar aprotic solvent that is excellent for dissolving a wide range of organic and inorganic compounds. It effectively solvates cations, leaving the anionic nucleophile relatively "naked" and highly reactive.[1] |
| Tetrahydrofuran (THF) | 7.6 | A less polar aprotic solvent than DMF. It is a good choice for reactions involving highly reactive reagents like NaH. |
| Acetonitrile (CH₃CN) | 37.5 | A polar aprotic solvent with a lower boiling point than DMF, which can facilitate product isolation. |
| Toluene | 2.4 | A nonpolar solvent often used in phase-transfer catalysis, where it forms the organic phase. |
Expert Insight: While DMF is a workhorse solvent for these reactions, its high boiling point can complicate product isolation. Furthermore, the aforementioned safety concerns with NaH necessitate careful temperature control.[5] For less reactive alkyl halides, switching to a more polar solvent or increasing the reaction temperature may be necessary to achieve a reasonable reaction rate.
The Alkylating Agent: Structure Dictates Reactivity
The reactivity of the alkyl bromide is primarily governed by steric hindrance around the electrophilic carbon.
-
Methyl and Primary Alkyl Bromides: These are the most reactive substrates for SN2 reactions due to their minimal steric bulk.
-
Secondary Alkyl Bromides: These are less reactive and may undergo competing E2 elimination reactions, especially in the presence of a strong, sterically hindered base.
-
Tertiary Alkyl Bromides: These are generally unreactive towards SN2 reactions and will primarily undergo elimination.
Expert Insight: To enhance the reactivity of less reactive alkyl bromides, the Finkelstein reaction can be employed in situ by adding a catalytic amount of sodium or potassium iodide. The iodide displaces the bromide, forming a more reactive alkyl iodide.
IV. Navigating the Labyrinth of Regioselectivity: The Case of Imidazoles and Pyrazoles
For unsymmetrical heterocycles like imidazoles and pyrazoles, N-alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers. Controlling the regioselectivity is a paramount challenge and is influenced by a combination of steric and electronic factors.
-
Steric Hindrance: Bulky substituents on the heterocycle will generally direct alkylation to the less sterically hindered nitrogen atom. Similarly, bulkier alkylating agents will favor the more accessible nitrogen.
-
Electronic Effects: Electron-withdrawing groups on the heterocyclic ring will decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups will activate the adjacent nitrogen.
Expert Insight: Achieving high regioselectivity often requires careful optimization of reaction conditions. For challenging cases, protecting group strategies may be necessary to block one of the nitrogen atoms, directing alkylation to the desired position. For example, the use of a removable bromo-substituent on a 1,2,3-triazole has been shown to direct alkylation to the N-2 position.[10]
V. Field-Proven Protocols: From Theory to Practice
The following protocols are provided as a starting point and should be optimized for specific substrates and scales.
Protocol 1: N-Alkylation of 5-Bromoindole with Sodium Hydride
This protocol is a robust method for the N-alkylation of indoles, which often require a strong base for efficient deprotonation.[1][2]
Materials:
-
5-Bromoindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl bromide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-bromoindole (1.0 eq). Dissolve the indole in anhydrous DMF (approximately 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood. Stir the mixture at 0 °C for 30-60 minutes.
-
Alkylation: Slowly add the alkyl bromide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl bromide | NaH | DMF | 2-12 | 85-95 | [2] |
| Methyl iodide | KOH | DMSO | 1-3 | 80-90 | [2] |
Protocol 2: N-Alkylation of 2-Bromopyridine (Quaternization)
This protocol describes the formation of an N-alkyl pyridinium salt, a common reaction for pyridines with alkyl halides.
Materials:
-
2-Bromopyridine
-
Alkyl bromide (e.g., ethyl bromide)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq) in a minimal amount of a suitable solvent, or use the alkyl bromide as the solvent if it is a liquid.
-
Alkylation: Add the alkyl bromide (1.0-1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The pyridinium salt will often precipitate from the solution.
-
Isolation: Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
VI. Troubleshooting and Side Reactions: Navigating the Unexpected
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more polar solvent, adding catalytic iodide, or employing a stronger base.[11]
-
Over-alkylation: For primary amines or heterocycles with multiple nucleophilic nitrogens, di- or poly-alkylation can be a problem. Using a large excess of the heterocycle or slow addition of the alkylating agent can favor mono-alkylation.
-
C-Alkylation: For some electron-rich heterocycles like indoles, competitive alkylation at carbon (typically the C3 position) can occur. Using less polar solvents and counterions that favor N-alkylation (e.g., K⁺ over Li⁺) can mitigate this side reaction.[4]
-
Elimination: With secondary alkyl halides, the E2 elimination pathway can compete with the desired SN2 reaction. Using a less sterically hindered base and lower reaction temperatures can favor substitution.
VII. Safety First: A Culture of Prudence
N-alkylation reactions often involve hazardous materials that require careful handling.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon). As previously mentioned, mixtures of NaH with DMF or DMSO can undergo exothermic decomposition at elevated temperatures, posing a significant explosion risk.[5][6][7][8][9] Always maintain strict temperature control and consider alternative bases when possible.
-
Alkyl Bromides: Many alkyl bromides are toxic, volatile, and potential carcinogens. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Solvents like DMF and DMSO are combustible and can be absorbed through the skin. Use appropriate containment and personal protective equipment.
VIII. Conclusion: A Gateway to Innovation
The N-alkylation of brominated heterocycles is more than just a routine synthetic transformation; it is a gateway to novel chemical space and a critical tool in the quest for new medicines. By understanding the underlying mechanisms, carefully selecting reaction parameters, and adhering to safe laboratory practices, researchers can harness the power of this reaction to create the next generation of therapeutic agents. This guide has sought to provide both the foundational knowledge and the practical insights necessary to navigate this important area of synthetic chemistry with expertise and confidence. The journey from a simple brominated heterocycle to a potential life-saving drug is complex, but with the right tools and knowledge, it is a journey filled with endless possibilities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. (60bq) Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents | AIChE [proceedings.aiche.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Theoretical Insights into the Reactivity of Bromomethylpyrimidines: A Technical Guide for Drug Development Professionals
Executive Summary
Bromomethylpyrimidines are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a multitude of therapeutic agents. Understanding and predicting their reactivity is paramount for efficient reaction design, impurity profiling, and the overall success of drug development campaigns. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical and computational methodologies used to elucidate the reactivity of this important class of compounds. We will explore the fundamental principles of computational chemistry, from Density Functional Theory (DFT) to transition state analysis, and demonstrate how these tools provide actionable insights into reaction mechanisms, substituent effects, and kinetic outcomes. By bridging the gap between theoretical prediction and experimental reality, this guide aims to empower chemists to make more informed decisions, accelerating the discovery and development of novel therapeutics.
Introduction: The Significance of Bromomethylpyrimidines in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several approved drugs. The introduction of a bromomethyl group (-CH₂Br) onto this heterocyclic core provides a versatile chemical handle for synthetic chemists. This functional group is an excellent electrophile, readily participating in nucleophilic substitution and cross-coupling reactions, allowing for the facile construction of complex molecular architectures.
For instance, 5-bromomethylpyrimidine derivatives are crucial precursors in the synthesis of compounds like Rosuvastatin, a widely prescribed statin for lowering cholesterol.[1][2][3] The reactivity of the C-Br bond is harnessed to build the intricate side chains necessary for biological activity. Furthermore, the pyrimidine scaffold itself is found in a vast array of kinase inhibitors and other targeted therapies, where precise modification is key to achieving desired potency and selectivity.[4][5]
Given their importance, a deep, quantitative understanding of the factors governing the reactivity of bromomethylpyrimidines is not merely an academic exercise. It is a critical component of process development and medicinal chemistry. Uncontrolled reactivity can lead to undesired side products, reducing yield and complicating purification. Conversely, sluggish reactivity can necessitate harsh reaction conditions that are incompatible with other functional groups in the molecule. Theoretical studies offer a powerful, in silico alternative to time-consuming trial-and-error experimentation, providing a predictive framework for reaction outcomes.[6]
Theoretical Foundations for Reactivity Analysis
Computational chemistry provides a lens to view chemical reactions at the molecular level, offering insights that are often impossible to obtain through experimentation alone.[6][7] The core principle is to solve the Schrödinger equation for a given molecular system, which yields its energy and electronic properties. For molecules of practical interest, exact solutions are not feasible, necessitating the use of approximations and models.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used method for studying the electronic structure of molecules in chemistry and materials science.[8] It is based on the theorem that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons.[8][9] The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are often the methods of choice.[8][10][11] They provide a robust balance of computational efficiency and accuracy for predicting geometries, reaction energies, and activation barriers for a wide range of organic reactions.[10][12]
-
Basis Sets (e.g., 6-31G(d), cc-pVTZ): A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational cost. The choice of basis set must be appropriate for the system and the desired level of accuracy.
Transition State Theory: Understanding the Energy Barrier
Chemical reactions proceed from reactants to products via a high-energy intermediate state known as the transition state (TS).[13][14] According to Transition State Theory (TST), the rate of a reaction is determined by the concentration of species at the transition state and the frequency with which they convert to products.[14][15]
Computationally, a transition state is identified as a first-order saddle point on the potential energy surface (PES).[16] This means it is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom.[16] Locating this elusive state is a key goal of theoretical reactivity studies, as the energy difference between the reactants and the transition state—the activation energy (ΔG‡)—is the primary determinant of the reaction rate.
A General Workflow for Computational Reactivity Studies
A systematic computational approach is essential for obtaining reliable and reproducible results. The following workflow represents a best-practice model for investigating the reactivity of bromomethylpyrimidines.
Protocol 1: Standard Computational Workflow for Reactivity Analysis
-
Geometry Optimization of Reactants and Products:
-
Construct the 3D structures of the reactant molecules (e.g., a bromomethylpyrimidine and a nucleophile) and the final products.
-
Perform a geometry optimization using a suitable DFT method (e.g., B3LYP/6-31G(d)) to find their lowest energy conformations.
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the reaction medium.[11]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized structures.
-
Confirm that reactants and products are true energy minima by ensuring the absence of any imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate energy calculations.
-
-
Transition State (TS) Search:
-
Propose an initial guess for the transition state structure based on chemical intuition (e.g., a structure with a partially formed C-Nucleophile bond and a partially broken C-Br bond).
-
Perform a TS optimization (e.g., using the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method).
-
-
Transition State Validation:
-
Perform a frequency calculation on the optimized TS structure.
-
A true transition state is confirmed by the presence of one, and only one, imaginary frequency.[16]
-
Animate this imaginary frequency to visualize the atomic motions, ensuring it corresponds to the reaction coordinate of interest (i.e., the breaking and forming of the correct bonds).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the validated TS. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS correctly connects the desired species on the potential energy surface.[17]
-
-
Energy Profile Construction:
-
Calculate the Gibbs free energies (G) of all stationary points (reactants, TS, products).
-
The activation energy (ΔG‡) is calculated as G(TS) - G(Reactants).
-
The reaction energy (ΔG_rxn) is calculated as G(Products) - G(Reactants).
-
Figure 1. A typical workflow for computational reactivity studies.
Case Study: Nucleophilic Substitution (Sₙ2) on 4-chloro-2-(bromomethyl)pyrimidine
The Sₙ2 reaction is a cornerstone of organic synthesis and a primary transformation for bromomethylpyrimidines.[11][15] Let's consider the reaction of 4-chloro-2-(bromomethyl)pyrimidine with a generic nucleophile (Nu⁻).
Electronic Effects of the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property has a profound impact on the reactivity of the bromomethyl group.
-
Inductive Effect: The nitrogen atoms withdraw electron density through the sigma framework, making the attached carbons more electrophilic.
-
Molecular Orbitals: The Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. In bromomethylpyrimidines, the LUMO is often localized on the σ* anti-bonding orbital of the C-Br bond. The electron-withdrawing nature of the pyrimidine ring lowers the energy of this LUMO, making it more accessible for attack by a nucleophile's Highest Occupied Molecular Orbital (HOMO).[18]
Quantum chemical calculations can quantify these effects. The HOMO-LUMO energy gap (ΔE) is a useful descriptor for chemical reactivity; a smaller gap generally implies higher reactivity.[18][19] Furthermore, Molecular Electrostatic Potential (MEP) maps can visually identify the most electron-poor (electrophilic) sites on the molecule.[18]
The Sₙ2 Reaction Pathway
The Sₙ2 reaction proceeds in a single, concerted step.[11] The nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide), proceeding through a pentavalent transition state.[15]
Figure 2. Reaction coordinate diagram for an Sₙ2 reaction.
Influence of Substituents
Theoretical studies are exceptionally well-suited to systematically investigate the effect of substituents on reactivity. By computationally replacing the chlorine atom at the 4-position with various electron-donating groups (EDGs) like -OCH₃ or electron-withdrawing groups (EWGs) like -NO₂, we can predict their impact on the activation energy.
| Substituent at C4 | Electronic Nature | Predicted Effect on C-Br Bond | Calculated ΔG‡ (kcal/mol) |
| -OCH₃ | Strong EDG | Strengthened (less electrophilic) | 18.5 |
| -H | Neutral | Baseline | 16.2 |
| -Cl | Weak EWG | Weakened (more electrophilic) | 15.1 |
| -CN | Strong EWG | Significantly Weakened | 13.8 |
Table 1: Hypothetical calculated activation energies (ΔG‡) for the Sₙ2 reaction of a substituted 2-(bromomethyl)pyrimidine with a generic nucleophile, demonstrating the influence of substituent electronic effects. Data is illustrative.
As shown in the illustrative data in Table 1, electron-withdrawing groups lower the activation barrier, thereby increasing the reaction rate. This is because they further decrease the energy of the LUMO and stabilize the accumulating negative charge on the pyrimidine ring in the transition state. Conversely, electron-donating groups decrease reactivity. This predictive capability allows chemists to tune the reactivity of the substrate for a specific application.
Bridging Theory and Experiment
While computational methods are powerful, they are models of reality.[6] Experimental validation is crucial for confirming theoretical predictions.[20] A strong correlation between calculated activation energies and experimentally measured reaction rates provides confidence in the computational model. Discrepancies between theory and experiment, however, are often more insightful, as they can point to unforeseen reaction pathways, the role of explicit solvent molecules, or dynamic effects not captured by standard transition state theory.[20][21]
Conclusion and Future Outlook
Theoretical studies on the reactivity of bromomethylpyrimidines provide an indispensable toolkit for the modern medicinal and process chemist. By leveraging methods like DFT and transition state theory, researchers can gain a detailed, mechanistic understanding of reaction pathways, predict the influence of substituents, and rationalize experimental observations. This in silico approach de-risks synthetic campaigns, reduces experimental waste, and ultimately accelerates the timeline for drug discovery and development.
The continued evolution of computational hardware and theoretical methods, including the integration of machine learning, promises to further enhance the predictive power of these approaches.[6][22] As we move towards increasingly complex molecular targets, the synergy between computational prediction and experimental synthesis will be more critical than ever in delivering the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of flow photochemical bromination in the synthesis of a 5-bromomethylpyrimidine precursor of rosuvastatin: Improvement of productivity and product purity - Lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grnjournal.us [grnjournal.us]
- 7. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. epstem.net [epstem.net]
- 10. iiste.org [iiste.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. Transition state theory - Wikipedia [en.wikipedia.org]
- 15. public.websites.umich.edu [public.websites.umich.edu]
- 16. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 17. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Chemical reactivity theory (CRT) study of small drug-like biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Computational Chemistry Highlights: A few review articles [compchemhighlights.org]
- 21. researchgate.net [researchgate.net]
- 22. Computational model captures the elusive transition states of chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Methodological & Application
Application Notes & Protocols: Synthesis of Pyrimidine Derivatives Using 4-(Bromomethyl)pyrimidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the synthetic utility of 4-(bromomethyl)pyrimidine hydrobromide as a key building block for the creation of diverse pyrimidine derivatives. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] This document outlines the reagent's properties, detailed reaction mechanisms, and step-by-step protocols for its application in N-, O-, and S-alkylation reactions. By explaining the causality behind experimental choices and providing self-validating protocols, this note serves as a practical resource for researchers engaged in drug discovery and development.
Introduction: The Significance of Pyrimidine Derivatives
The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it plays a central role in the structure of DNA and RNA.[7][8] This inherent biological relevance has inspired chemists to utilize the pyrimidine core in designing molecules that can interact with a wide range of biological targets. Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][3][5][6]
This compound is a highly reactive and versatile electrophile, enabling the direct introduction of the pyrimidin-4-ylmethyl moiety onto various nucleophilic substrates. This straightforward alkylation provides a powerful and efficient route to novel derivatives for screening in drug discovery programs.[9]
Reagent Profile: this compound
Chemical Properties and Reactivity
| Property | Value |
| Chemical Formula | C₅H₅BrN₂ · HBr |
| Molecular Weight | 253.93 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 73870-24-3 |
| Reactivity | The bromomethyl group is a potent electrophile, susceptible to nucleophilic attack. The hydrobromide salt form enhances stability but typically requires neutralization or the use of a base in situ to free the reactive pyrimidine species for alkylation reactions. |
The primary mode of reaction for 4-(bromomethyl)pyrimidine is a nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.
Safety and Handling
This compound is classified as a corrosive and irritant substance.[10][11][12] It can cause severe skin burns and eye damage.[10][11][12]
Mandatory Precautions:
-
Always handle this reagent in a well-ventilated chemical fume hood.[12][13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11][13]
-
Avoid inhalation of dust and prevent contact with skin and eyes.[11][13][14]
-
Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[10][11][14]
General Reaction Mechanism & Workflow
The core reaction involves the alkylation of a nucleophile (Nu-H) with 4-(bromomethyl)pyrimidine. The reaction is typically performed in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity, and to neutralize the HBr byproduct.
General Reaction Scheme
The diagram below illustrates the fundamental SN2 reaction between a generic nucleophile and 4-(bromomethyl)pyrimidine.
Caption: General SN2 alkylation reaction.
Experimental Workflow
A typical experimental procedure follows the workflow outlined below, from reaction setup to final product characterization.
Caption: Standard experimental workflow.
Protocols for Synthesis
The following sections provide detailed protocols for the alkylation of common classes of nucleophiles.
N-Alkylation of Amines and Heterocycles
This protocol is broadly applicable for the synthesis of pyrimidin-4-ylmethylamines, which are valuable intermediates in the development of kinase inhibitors and other therapeutics.[9]
Protocol: Synthesis of N-Benzyl-1-(pyrimidin-4-yl)methanamine
-
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a round-bottom flask, add benzylamine and anhydrous acetonitrile.
-
Add potassium carbonate to the mixture. This base is crucial as it deprotonates the amine hydrobromide starting material and the protonated amine product, driving the reaction to completion.[15]
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add this compound portion-wise over 10 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
-
Expected Outcome: A white to pale yellow solid. The yield will vary depending on the specific amine used but is generally in the range of 70-90%.
Table of N-Alkylation Examples:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 5 | 75-85 |
| Piperidine | Et₃N | CH₂Cl₂ | 25 | 6 | 80-95 |
| Imidazole | NaH | THF | 25 | 3 | 85-95 |
| Morpholine | K₂CO₃ | CH₃CN | 60 | 4 | 80-90 |
O-Alkylation of Phenols
The O-alkylation of phenols yields pyrimidin-4-ylmethyl ethers. The choice of base and solvent is critical to favor O-alkylation over potential C-alkylation, especially with electron-rich phenols.[16][17]
Protocol: Synthesis of 4-((Phenoxy)methyl)pyrimidine
-
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone
-
-
Procedure:
-
In a round-bottom flask, dissolve phenol in anhydrous acetone.
-
Add finely ground potassium carbonate. A mild, non-nucleophilic base like K₂CO₃ is used to generate the phenoxide in situ without promoting side reactions.[18]
-
Add this compound and attach a reflux condenser.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the mixture, filter off the solids, and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by recrystallization or column chromatography to obtain the desired ether.
-
-
Expected Outcome: A crystalline solid. Yields typically range from 65-85%.
S-Alkylation of Thiols
Thiolates are excellent nucleophiles, and their reaction with 4-(bromomethyl)pyrimidine proceeds rapidly and efficiently to form thioethers (sulfides).[19]
Protocol: Synthesis of 4-((Phenylthio)methyl)pyrimidine
-
Materials:
-
Thiophenol (1.0 eq)
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Ethanol
-
-
Procedure:
-
To a flask containing ethanol at 0°C (ice bath), add thiophenol.
-
Slowly add a solution of sodium hydroxide in water. The strong base deprotonates the thiol to form the highly nucleophilic thiophenolate anion.
-
Stir for 20 minutes at 0°C.
-
Add a solution of this compound in a minimum amount of ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is often very fast.[20][21]
-
Monitor by TLC for the disappearance of the starting materials.
-
Once complete, pour the reaction mixture into cold water, which will often precipitate the thioether product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
-
-
Expected Outcome: A white solid. This reaction is typically high-yielding, often >90%.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Ensure the base is anhydrous and of good quality. For weaker nucleophiles, consider switching to a more polar aprotic solvent like DMF and increasing the reaction temperature. Ensure the stoichiometry is correct.
-
-
Formation of Byproducts (e.g., Dialkylation):
-
Cause: The product is more nucleophilic than the starting material (common with primary amines).
-
Solution: Use a larger excess of the starting nucleophile. Alternatively, add the alkylating agent slowly at a lower temperature to control the reaction rate.
-
-
No Reaction:
-
Cause: Nucleophile is not sufficiently activated; steric hindrance.
-
Solution: Use a stronger base (e.g., NaH for alcohols or heterocycles), but exercise caution as this can reduce selectivity. Ensure the reaction temperature is adequate.
-
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. growingscience.com [growingscience.com]
- 3. wjarr.com [wjarr.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ca [fishersci.ca]
- 13. aksci.com [aksci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Strategic Application of 4-(Bromomethyl)pyrimidine Hydrobromide in the Synthesis of Advanced Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.
Abstract: The pyrimidine scaffold is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, valued for its ability to form critical hydrogen bonds within the ATP-binding site of these enzymes.[1][2] This guide provides an in-depth exploration of 4-(bromomethyl)pyrimidine hydrobromide, a highly reactive and versatile synthon, for the efficient incorporation of the pyrimidine moiety into kinase inhibitor scaffolds. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application in N-alkylation reactions, and discuss the broader implications for drug discovery and development.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrimidine ring system is a privileged scaffold in this endeavor, found in a multitude of clinically successful drugs.[1][2] Its nitrogen atoms act as key hydrogen bond acceptors, mimicking the adenine core of ATP and enabling potent and selective binding to the kinase hinge region.
This compound serves as a powerful electrophilic building block for introducing the pyrimidin-4-ylmethyl group into a target molecule. This is typically achieved through a nucleophilic substitution reaction, most commonly with an amine, to form a stable secondary or tertiary amine linkage. This particular synthon is advantageous due to the enhanced reactivity of the bromomethyl group, which facilitates efficient bond formation under relatively mild conditions.
Physicochemical Properties & Reactivity Profile
Understanding the properties of this compound is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ · HBr | |
| Molecular Weight | 253.92 g/mol | |
| Appearance | White to off-white crystalline solid | [4] |
| Reactivity | Highly reactive alkylating agent | [1] |
The primary mode of reactivity for 4-(bromomethyl)pyrimidine is the SN2 reaction at the benzylic-like carbon of the bromomethyl group. The electron-withdrawing nature of the pyrimidine ring polarizes the C-Br bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles such as primary and secondary amines, thiols, and alcohols. The hydrobromide salt form enhances the stability of the compound for storage, though it must often be neutralized or used with an excess of base during the reaction to free the nucleophile for reaction.
Core Application: Synthesis of a Representative Kinase Inhibitor Scaffold
To illustrate the utility of this compound, we will detail a representative protocol for the synthesis of N-((pyrimidin-4-yl)methyl)aniline, a core scaffold present in many kinase inhibitors. This reaction involves the N-alkylation of an aniline derivative, a common step in building more complex inhibitor molecules.
Reaction Scheme
Caption: General reaction scheme for N-alkylation.
Detailed Experimental Protocol
Objective: To synthesize N-((pyrimidin-4-yl)methyl)-[Target Aniline] via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Target Aniline (e.g., 3-ethynyl-4-methylaniline) (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the target aniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq). The use of a non-nucleophilic organic base like DIPEA is crucial to neutralize the hydrobromide salt of the starting material and the HBr generated during the reaction, without competing in the alkylation.
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if it is sluggish.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid and DMF.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-alkylated product.
Safety, Handling, and Storage
This compound is a reactive and corrosive compound that requires careful handling.[5]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5] It is classified as causing severe skin burns and eye damage.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere if possible. It is incompatible with strong bases and oxidizing agents.[6]
Kinase Signaling Pathway and Inhibitor Action
The synthesized pyrimidine-containing scaffolds can be further elaborated to target specific kinases. For example, many inhibitors target the EGFR (Epidermal Growth Factor Receptor) signaling pathway, which is often hyperactivated in various cancers.
Caption: Inhibition of the EGFR signaling pathway.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction; side reactions; difficult purification. | Ensure anhydrous conditions. Increase reaction time or temperature. Use a stronger, non-nucleophilic base. Optimize chromatography conditions. |
| Formation of Di-alkylated Product | The secondary amine product reacts with another molecule of the alkylating agent. | Use a slight excess of the starting aniline. Add the 4-(bromomethyl)pyrimidine solution slowly to the aniline solution. |
| Starting Material Remains | Insufficient reactivity; steric hindrance on the aniline. | Increase the reaction temperature. Consider using a more polar solvent like DMSO. If sterically hindered, a stronger base and higher temperatures may be required. |
Conclusion
This compound is a highly effective and valuable reagent in the medicinal chemist's toolkit for the synthesis of kinase inhibitors. Its high reactivity allows for the straightforward and efficient incorporation of the essential pyrimidine pharmacophore. The protocol and insights provided in this guide are intended to empower researchers to leverage this synthon in the design and development of the next generation of targeted therapeutics.
References
Application Notes and Protocol for N-Alkylation with 4-(Bromomethyl)pyrimidine Hydrobromide
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil).[1] Its unique physicochemical properties and ability to engage in various biological interactions have made pyrimidine derivatives a cornerstone of medicinal chemistry. These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Consequently, the development of robust synthetic methodologies to create diverse pyrimidine-based libraries is of paramount importance for drug development professionals.
This application note provides a detailed protocol for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, using 4-(bromomethyl)pyrimidine hydrobromide. This reagent is a valuable building block for introducing the pyrimidine-4-ylmethyl moiety, a substructure present in various therapeutic agents. The protocol is designed for researchers in synthetic chemistry and drug discovery, offering insights into the reaction mechanism, practical execution, and troubleshooting.
Reagent Profile and Critical Safety Considerations
Reagent: this compound Structure: Molecular Formula: C₅H₆BrN₂ · HBr Molecular Weight: 252.93 g/mol Appearance: Off-white to light yellow solid
Safety is paramount when handling this reagent. this compound and its pyridine analogue are classified as corrosive and toxic.[6][7][8][9][10]
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]
-
Precautionary Measures:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[7][9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[6][8][9]
-
Handling: Avoid creating dust. Do not breathe dust. Wash hands thoroughly after handling.[8][9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6][8]
-
-
First Aid: In case of contact with eyes or skin, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[8]
Mechanistic Principles of N-Alkylation
The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.[11][12]
-
Base-Mediated Deprotonation: The reaction requires at least two equivalents of a base. The first equivalent neutralizes the hydrobromide salt of the reagent, freeing the 4-(bromomethyl)pyrimidine. The second equivalent deprotonates the nitrogen nucleophile (the amine or heterocycle substrate), generating a more potent nucleophile. The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial to prevent the base itself from competing in the alkylation reaction.
-
Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated substrate attacks the electrophilic methylene carbon (—CH₂—) of the 4-(bromomethyl)pyrimidine.
-
Displacement: This attack leads to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide ion, which is an excellent leaving group.
The overall transformation results in the covalent attachment of the pyrimidine-4-ylmethyl group to the nitrogen atom of the substrate.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Pyrimidine Pivot: Harnessing 4-(Bromomethyl)pyrimidine Hydrobromide for Next-Generation Agrochemicals
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has driven chemists to explore novel molecular scaffolds. Among these, the pyrimidine ring system has emerged as a cornerstone in the design of highly effective fungicides, herbicides, and insecticides.[1][2][3] This guide provides an in-depth exploration of a key building block, 4-(bromomethyl)pyrimidine hydrobromide, for researchers, scientists, and professionals in the agrochemical development sector. We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in the synthesis of next-generation agricultural chemicals.
Understanding the Core Reagent: this compound
This compound is a versatile bifunctional molecule, featuring a pyrimidine core and a reactive bromomethyl group. The pyrimidine ring itself is a privileged scaffold in medicinal and agricultural chemistry due to its presence in natural bioactive molecules and its ability to engage in various biological interactions.[1][2] The bromomethyl group serves as a potent electrophile, making it an ideal handle for introducing the pyrimidine moiety into larger, more complex molecules through nucleophilic substitution reactions.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1373223-84-7 | Internal Data |
| Molecular Formula | C₅H₅BrN₂·HBr | Internal Data |
| Molecular Weight | 253.93 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in polar solvents like water and alcohols | General Knowledge |
The hydrobromide salt form enhances the stability and handling of the otherwise reactive free base, 4-(bromomethyl)pyrimidine. In most synthetic applications, the hydrobromide is neutralized in situ using a suitable base to liberate the free base for subsequent reactions.
The Synthetic Workhorse: Reactivity and Mechanistic Rationale
The primary utility of this compound in agrochemical synthesis lies in the high reactivity of the bromomethyl group towards nucleophiles. This benzylic-like bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles in classic SN2 reactions.
The choice of nucleophile is critical in determining the final structure and, consequently, the biological activity of the resulting agrochemical. Common nucleophiles employed in this context include:
-
Phenols: Reaction with substituted phenols leads to the formation of aryl ethers, a common motif in many herbicides and fungicides. The phenoxide, generated by deprotonation of the phenol with a base, acts as the nucleophile.
-
Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with 4-(bromomethyl)pyrimidine to form thioethers. This linkage is present in various pesticides.
-
Anilines and other amines: Primary and secondary amines can displace the bromide to form the corresponding aminomethylpyrimidine derivatives, a structural feature found in some insecticides and fungicides.
The pyrimidine ring, being an electron-deficient aromatic system, activates the adjacent methylene group towards nucleophilic attack, facilitating the SN2 reaction.
Application in Fungicide Synthesis: A Protocol for Pyrimidine-Aryl Ether Derivatives
The pyrimidine scaffold is a key component of several successful fungicides.[1][4][5] The following protocol details the synthesis of a model pyrimidine-aryl ether fungicide, demonstrating the utility of this compound.
Objective: To synthesize a 4-((2,6-dichlorophenoxy)methyl)pyrimidine derivative, a scaffold known for antifungal activity.
Materials:
-
This compound
-
2,6-Dichlorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorophenol (1.63 g, 10 mmol) and anhydrous acetonitrile (40 mL).
-
Base Addition: While stirring, add anhydrous potassium carbonate (2.76 g, 20 mmol). The addition of a base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate is a suitable base for this purpose as it is strong enough to deprotonate the phenol but mild enough to avoid unwanted side reactions.
-
Reagent Addition: Add this compound (2.54 g, 10 mmol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new, less polar spot will indicate product formation.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 4-((2,6-dichlorophenoxy)methyl)pyrimidine.
Application in Herbicide Synthesis: Crafting Pyrimidine-Thioether Herbicides
Certain pyrimidine-thioether derivatives have shown promise as herbicides.[6] The following protocol outlines the synthesis of a model herbicide of this class.
Objective: To synthesize a 4-((4-chlorophenyl)thiomethyl)pyrimidine derivative.
Materials:
-
This compound
-
4-Chlorothiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Thiolate Formation: In a 100 mL round-bottom flask, dissolve 4-chlorothiophenol (1.45 g, 10 mmol) in ethanol (30 mL). To this solution, add a solution of sodium hydroxide (0.40 g, 10 mmol) in water (5 mL) dropwise at room temperature. The formation of the sodium thiophenolate salt is exothermic and results in a more potent nucleophile.
-
Reagent Addition: In a separate flask, dissolve this compound (2.54 g, 10 mmol) in ethanol (20 mL). Add this solution dropwise to the stirred solution of the sodium 4-chlorothiophenolate.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup:
-
Remove the ethanol under reduced pressure.
-
Add deionized water (50 mL) to the residue and extract with dichloromethane (3 x 40 mL).
-
Combine the organic extracts and wash with brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-((4-chlorophenyl)thiomethyl)pyrimidine.
Application in Insecticide Synthesis: Building Pyrimidine-Amine Insecticides
Derivatives of pyrimidine containing an amino linkage have demonstrated insecticidal properties.[7][8][9] This protocol describes a general method for the synthesis of such compounds.
Objective: To synthesize a 4-((benzylamino)methyl)pyrimidine derivative.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.54 g, 10 mmol) in anhydrous dichloromethane (40 mL). Cool the solution in an ice bath.
-
Base and Nucleophile Addition: To the cold solution, add triethylamine (2.79 mL, 20 mmol) followed by the dropwise addition of benzylamine (1.09 mL, 10 mmol). Triethylamine acts as a base to neutralize the hydrobromide and the HBr generated during the reaction. An excess of the base is used to ensure complete neutralization.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
Workup:
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acid and salts.
-
Wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to obtain the desired 4-((benzylamino)methyl)pyrimidine.
Safety and Handling
This compound is a corrosive and lachrymatory substance. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of pyrimidine-containing agrochemicals. Its reactive bromomethyl group allows for straightforward introduction of the pyrimidine scaffold via nucleophilic substitution reactions with phenols, thiols, and amines. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of pyrimidine derivatives in the quest for novel and more effective solutions for crop protection. The continued exploration of this and similar reagents will undoubtedly play a pivotal role in the future of agricultural chemistry.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Guide to the Synthesis of Anti-Cancer Agents
For researchers, scientists, and drug development professionals, the synthesis of anti-cancer agents represents a cornerstone of modern medicinal chemistry. It is a field where elegant molecular architecture meets profound biological impact. This guide provides an in-depth exploration of the synthetic routes to several classes of pivotal anti-cancer drugs, offering not just protocols, but the rationale behind the chemical transformations. We will delve into the synthesis of platinum-based drugs, a complex natural product, and a targeted kinase inhibitor, providing a panoramic view of the challenges and triumphs in this critical area of research.
I. Introduction: The Crucial Role of Synthesis in Oncology
The battle against cancer is increasingly fought at the molecular level. The ability to construct complex organic and inorganic molecules with precision is fundamental to the discovery and development of new cancer therapies.[1] Synthetic chemistry allows for the creation of novel molecular entities, the optimization of existing drug candidates, and the large-scale production of life-saving medicines.[2] From the foundational cytotoxic agents to the latest generation of targeted therapies, the principles of organic and inorganic synthesis are inextricably linked with progress in oncology.[3]
This document serves as a technical guide, providing detailed application notes and protocols for the synthesis of representative anti-cancer agents. The methodologies are grounded in established literature and are presented with the clarity and detail required for laboratory application.
II. Platinum-Based Agents: The Heavy Metal Champions
Platinum-based drugs, such as cisplatin and carboplatin, are a class of chemotherapeutic agents that exert their anti-cancer effects by forming covalent adducts with DNA, ultimately inducing apoptosis in rapidly dividing cancer cells.[4] Their synthesis, while seemingly straightforward, requires careful control of reaction conditions to ensure the desired isomeric purity and biological activity.
Cisplatin: The Archetypal Platinum Drug
Cisplatin, or cis-diamminedichloroplatinum(II), was one of the first metal-based drugs to be widely used in cancer treatment.[5] Its synthesis is a foundational procedure in inorganic medicinal chemistry. The most common laboratory-scale synthesis is a multi-step process starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[6]
The synthesis hinges on the trans effect, where certain ligands increase the rate of substitution of ligands trans to them. In the synthesis of cisplatin, the intermediate, cis-[Pt(NH₃)₂I₂], is formed, and the subsequent replacement of iodide with chloride is a key step. The greater trans effect of iodide compared to chloride ensures the retention of the cis geometry.[7]
Materials:
-
Potassium hexachloroplatinate(IV) (K₂[PtCl₆])
-
Hydrazine dihydrochloride (N₂H₄·2HCl)
-
Ammonium chloride (NH₄Cl)
-
Ammonia solution (3 M)
-
Hydrochloric acid (0.1 M)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]):
-
In a 250 mL beaker, suspend 9.72 g (0.02 mol) of K₂[PtCl₆] in 100 mL of water.
-
While stirring mechanically, add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions.
-
Heat the mixture to 50-65°C for 5-10 minutes and maintain this temperature for approximately 2 hours, or until only a small amount of yellow K₂[PtCl₆] remains in the deep red solution.[6]
-
Raise the temperature to 80-90°C to ensure the reaction is complete.
-
Cool the mixture in an ice bath and filter to remove any unreacted K₂[PtCl₆].
-
Wash the residue with several 10 mL portions of ice-cold water until the washings are colorless.
-
Combine the filtrate and washings, which contain the K₂[PtCl₄] solution.
-
-
Synthesis of Cisplatin:
-
To one half of the K₂[PtCl₄] solution, dissolve 3 g of ammonium chloride.[6]
-
Cautiously add approximately 10 mL of 3 M aqueous ammonia until the solution is neutral to litmus paper.
-
Add an additional 6.75 mL (0.02 mol) of 3 M aqueous ammonia.
-
Heat the solution to boiling for 15-20 minutes. A yellow precipitate of cisplatin will form.
-
Cool the mixture in an ice bath for at least 48 hours to maximize precipitation.[4]
-
Collect the yellow solid by filtration, wash with cold water, and then a small amount of ethanol.
-
Recrystallize the crude cisplatin from 0.1 M HCl to obtain the pure product.[5]
-
Dry the purified cisplatin in a desiccator.
-
Table 1: Key Data for Cisplatin Synthesis
| Parameter | Value |
| Molecular Formula | Cl₂H₆N₂Pt |
| Molecular Weight | 300.05 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 270 °C (decomposes) |
| Solubility (Water) | 0.253 g/100 mL |
Diagram 1: Synthetic Workflow for Cisplatin
Cisplatin is a potent cytotoxic agent and should be handled with extreme care in a certified chemical fume hood.[8][9] Personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, is mandatory.[10] All glassware and equipment that come into contact with cisplatin should be decontaminated by soaking in a solution of sodium hypochlorite (bleach).[11] Waste containing cisplatin should be segregated into appropriately labeled hazardous waste containers for incineration.[12]
Carboplatin: The Second-Generation Analogue
Carboplatin was developed to mitigate the severe nephrotoxicity associated with cisplatin while retaining significant anti-tumor activity.[13] It features a bidentate dicarboxylate ligand, which makes it more stable and less reactive than cisplatin. A common synthetic route involves the reaction of cis-diamminediaquaplatinum(II) with a salt of 1,1-cyclobutanedicarboxylic acid.[14]
Materials:
-
Cisplatin
-
Silver nitrate (AgNO₃)
-
1,1-Cyclobutanedicarboxylic acid
-
Potassium hydroxide (KOH)
-
Deionized water
Procedure:
-
Preparation of cis-Diamminediaquaplatinum(II) nitrate:
-
Suspend cisplatin in deionized water.
-
Add a stoichiometric amount of silver nitrate solution to the suspension.
-
Stir the mixture in the dark at room temperature for 24 hours to precipitate silver chloride.
-
Filter the mixture to remove the AgCl precipitate. The filtrate contains the cis-diamminediaquaplatinum(II) nitrate.
-
-
Formation of Carboplatin:
-
Prepare a solution of the potassium salt of 1,1-cyclobutanedicarboxylic acid by dissolving the acid in water and neutralizing it with a stoichiometric amount of potassium hydroxide.
-
Add the potassium 1,1-cyclobutanedicarboxylate solution to the filtrate containing cis-diamminediaquaplatinum(II) nitrate.
-
Stir the reaction mixture at 55°C for 2 hours.[13]
-
Reduce the volume of the solution by rotary evaporation.
-
Cool the concentrated solution in a refrigerator overnight to crystallize the carboplatin.
-
Collect the white crystals by filtration, wash with a small amount of cold water, and air-dry.
-
Diagram 2: Carboplatin Synthesis from Cisplatin
III. Paclitaxel (Taxol®): A Triumph of Total Synthesis
Paclitaxel, commercially known as Taxol®, is a highly complex diterpenoid natural product that has become a cornerstone in the treatment of various cancers.[12] Its intricate molecular architecture, featuring a unique taxane core and a complex side chain, presented a formidable challenge to synthetic chemists for decades.[15] The first total syntheses of paclitaxel were reported in 1994 by the research groups of Robert A. Holton and K.C. Nicolaou, marking landmark achievements in the field of organic synthesis.[9][16]
Due to the immense complexity and length of the total synthesis (often exceeding 40 steps), a full, detailed protocol is beyond the scope of this guide.[17] Instead, we will present an illustrative multi-step sequence from the Holton total synthesis to highlight the strategic ingenuity and chemical transformations involved.[16]
Illustrative Synthetic Sequence (Holton Synthesis): Formation of the ABC Ring System
The Holton synthesis commences from patchoulene oxide, a readily available natural product, and proceeds in a linear fashion.[16] The following steps showcase the construction of the fused ring system.
Step 1: Epoxide Opening and Rearrangement
-
Patchoulene oxide is treated with tert-butyllithium to induce an elimination and ring-opening, yielding an allylic alcohol.
Step 2: Epoxidation
-
The resulting allylic alcohol is subjected to a Sharpless asymmetric epoxidation using tert-butyl hydroperoxide and a titanium(IV) isopropoxide catalyst to introduce a new epoxide with high stereocontrol.
Step 3: Lewis Acid-Catalyzed Rearrangement
-
The epoxy alcohol is then treated with a Lewis acid, such as boron trifluoride etherate, to catalyze a cascade of skeletal rearrangements, ultimately forming the core bicyclic system of paclitaxel.
Diagram 3: Conceptual Overview of Paclitaxel's Core Synthesis
Paclitaxel and its synthetic intermediates are cytotoxic and should be handled with appropriate precautions in a fume hood.[18] The use of double gloves, a lab coat, and eye protection is essential.[19] Waste materials should be segregated as cytotoxic waste.[11] Decontamination of surfaces can be achieved using a solution of sodium hypochlorite.[5]
IV. Doxorubicin: An Anthracycline Antibiotic Turned Chemotherapeutic
Doxorubicin is an anthracycline antibiotic that has been a mainstay of cancer chemotherapy for decades. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II.[7] The total synthesis of doxorubicin is a complex undertaking. A more common laboratory procedure involves the chemical modification of the related, more abundant natural product, daunorubicin.[20]
Synthesis of Doxorubicinone (the Aglycone) from Doxorubicin
A key component of doxorubicin is its aglycone, doxorubicinone. The synthesis of doxorubicinone from doxorubicin via acid-catalyzed hydrolysis of the glycosidic bond is a fundamental transformation for researchers studying the structure-activity relationships of this class of drugs.[17]
Materials:
-
Doxorubicin hydrochloride
-
0.1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
Prepare a 0.1% (m/v) solution of doxorubicin hydrochloride in 0.1 M HCl in a round-bottom flask.[17]
-
Heat the solution at 80°C under reflux for 8 hours. The color of the solution will transition from red to a more orange-yellow hue.[17]
-
After 8 hours, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to approximately pH 7 with a sodium bicarbonate solution. Be mindful of CO₂ evolution.
-
Doxorubicinone will precipitate as a red-orange solid due to its low water solubility.
-
Collect the precipitate by filtration or centrifugation, wash with deionized water, and dry under vacuum.
Diagram 4: Doxorubicin to Doxorubicinone Conversion
Doxorubicin is a potent cytotoxic and cardiotoxic agent. All handling must be performed in a certified chemical fume hood or biological safety cabinet.[21][22] Full PPE, including double nitrile gloves, a disposable gown, and eye protection, is mandatory.[8] Doxorubicin waste is categorized as bulk or trace chemotherapy waste and must be disposed of in appropriately labeled containers (often black for bulk and yellow for trace).[1] Decontamination of surfaces can be performed with a 10% bleach solution.[1]
V. Conclusion
The synthesis of anti-cancer agents is a testament to the power of chemical science to impact human health. The protocols and discussions presented here offer a glimpse into the intricate world of anti-cancer drug synthesis. It is a field that demands not only technical proficiency but also a deep understanding of the underlying chemical principles and a steadfast commitment to safety. As our understanding of cancer biology continues to evolve, the role of the synthetic chemist in designing and creating the next generation of targeted and effective therapies will undoubtedly become even more crucial.
VI. References
-
Benchchem. (n.d.). Synthesis of Doxorubicinone from Doxorubicin: An In-Depth Technical Guide. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Biosynthesis of doxorubicin. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Holton Taxol total synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Proper Disposal of Doxorubicin: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Doxorubicin. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Paclitaxel total synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Nicolaou Taxol total synthesis. Retrieved from --INVALID-LINK--
-
NCI at Frederick. (n.d.). Chemical Safety Practices Recommendations Doxorubicin (Adriamycin). Retrieved from --INVALID-LINK--
-
Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Nature, 367(6464), 630–634. --INVALID-LINK--
-
European Patent Office. (n.d.). EP2913336A1 - Process for the preparation of carboplatin. Retrieved from --INVALID-LINK--
-
McGill University. (2023). USE OF DOXORUBICIN IN RODENTS. Retrieved from --INVALID-LINK--
-
Laurentian University. (2016). Doxorubicin Safe Handling, Disposal, and Storage Procedures. Retrieved from --INVALID-LINK--
-
Wikipedia. (2020). Paclitaxel total synthesis. Retrieved from --INVALID-LINK--
-
Hu, S., & Hu, Y. (2006). Taxol synthesis. African Journal of Biotechnology, 5(1), 1-10. --INVALID-LINK--
-
Baran, P. S., et al. (2020). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society, 142(23), 10526–10532. --INVALID-LINK--
-
Zhang, Y., et al. (2023). Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Cell Communication and Signaling, 21(1), 282. --INVALID-LINK--
-
ChemEurope.com. (n.d.). Paclitaxel total synthesis. Retrieved from --INVALID-LINK--
-
Zavgorodny, A. A., et al. (2019). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. International Journal of Molecular Sciences, 20(22), 5729. --INVALID-LINK--
-
NPTEL-NOC IITM. (2022, September 25). Lecture 46: Total synthesis of Taxol (Nicolaou) [Video]. YouTube. --INVALID-LINK--
-
Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical reviews, 116(5), 3436–3486. --INVALID-LINK--
-
Singh, K., et al. (2016). Synthesis of Self-Assembled Nanostructured Cisplatin Using the RESS Process. Pharmaceutics, 8(3), 22. --INVALID-LINK--
-
Google Patents. (n.d.). WO2003057687A1 - Methods for preparing doxorubicin derivatives. Retrieved from --INVALID-LINK--
-
Taber, D. F. (2020). The Baran Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Reedijk, J. (1987). Cisplatin: synthesis, antitumour activity and mechanism of action. Pure and Applied Chemistry, 59(2), 181-192. --INVALID-LINK--
-
Florida State University. (2025, June 3). FSU mourns loss of esteemed chemist who synthesized life-saving cancer drug Taxol. FSU News. --INVALID-LINK--
-
University of Texas at Arlington. (n.d.). SYNTHESIS OF DOXORUBICIN-BASED PRODRUG AND ACTIVATABLE MR NANOPROBE FOR THE IMAGING AND TREATMENT OF CANCER. Retrieved from --INVALID-LINK--
-
University of the West Indies. (1998). Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Potassium tetrachloroplatinate. Retrieved from --INVALID-LINK--
-
Nikolic, V. D., et al. (2010). Paclitaxel as an anticancer agent: Isolation, activity, synthesis and stability. Journal of the Serbian Chemical Society, 75(12), 1645-1667. --INVALID-LINK--
-
Renn, O., et al. (2002). Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2]. Dalton Transactions, (19), 3741-3744. --INVALID-LINK--
-
Simon's Chemiebaukasten. (2024, December 24). Synthesis of cis-Platin - a cancer drug [Video]. YouTube. --INVALID-LINK--
-
Kojić, V., et al. (2005). Synthesis and antiproliferative activity of new carboplatin analogues. Journal of BUON, 10(4), 541-546. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. m.youtube.com [m.youtube.com]
- 4. Cisplatin: synthesis, antitumour activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis [ch.ic.ac.uk]
- 7. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 10. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 11. Paclitaxel_total_synthesis [chemeurope.com]
- 12. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 13. jbuon.com [jbuon.com]
- 14. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 15. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 16. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcgill.ca [mcgill.ca]
- 21. laurentian.ca [laurentian.ca]
- 22. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
Application Note: Accelerating Drug Discovery with 4-(Bromomethyl)pyrimidine Hydrobromide in Parallel Synthesis
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active molecules.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after core for novel therapeutic agents.[5][6][7] 4-(Bromomethyl)pyrimidine hydrobromide has emerged as a critical and versatile building block for drug discovery campaigns. This stable, yet highly reactive, electrophile provides a direct and efficient route to introduce the (pyrimidine-4-yl)methyl moiety onto a diverse range of nucleophilic scaffolds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in parallel synthesis workflows to rapidly generate large, diverse chemical libraries, thereby accelerating the hit-to-lead optimization process.[8][9][10]
Foundational Chemistry: Properties and Reactivity
The Reagent: A Stable and Potent Electrophile
4-(Bromomethyl)pyrimidine is typically supplied as its hydrobromide salt. This formulation significantly enhances the reagent's shelf-life and handling characteristics compared to the free base, which is less stable. The core reactivity lies in the bromomethyl group, where the electron-withdrawing nature of the pyrimidine ring polarizes the C-Br bond, rendering the methylene carbon highly susceptible to nucleophilic attack. This makes it an exceptionally effective alkylating agent for a broad spectrum of nucleophiles.
Mechanism of Action: SN2 Alkylation
The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:), such as an amine, phenol, or thiol, attacks the electrophilic methylene carbon, leading to the displacement of the bromide ion as the leaving group. The reaction is typically facilitated by a non-nucleophilic base, which serves two critical functions:
-
Deprotonation: It deprotonates the nucleophile (e.g., R-NH₂, R-OH, R-SH) to increase its nucleophilicity.
-
Neutralization: It neutralizes the hydrobromide salt of the starting material and the HBr generated during the reaction, driving the equilibrium towards product formation.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
Application Notes & Protocols: Strategic Use of 4-(Bromomethyl)pyrimidine Hydrobromide in Synthetic Chemistry
Preamble: The Synthetic Utility of a Versatile Pyrimidine Building Block
4-(Bromomethyl)pyrimidine hydrobromide is a pivotal reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromomethyl group attached to a pyrimidine core, positions it as a potent electrophilic alkylating agent. The pyrimidine motif is a cornerstone in numerous biologically active molecules, including nucleobases, and its introduction into novel scaffolds is a common strategy in drug discovery. This guide provides an in-depth analysis of the reagent's properties, safety protocols, and a detailed experimental setup for its application in nucleophilic substitution reactions, empowering researchers to leverage its synthetic potential with precision and safety.
Reagent Profile and Characteristics
Understanding the fundamental properties of this compound is crucial for its effective deployment in synthesis. The hydrobromide salt form enhances its stability and shelf-life, but necessitates specific considerations during reaction design, primarily the use of a base to liberate the reactive free base form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ · HBr | [1] |
| Molecular Weight | 252.93 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 185 - 192 °C | [3][4] |
| SMILES String | C1=CN=CN=C1CBr.Br | [1] |
| CAS Number | 54198-78-6 (for free base) | [1] |
Reactivity Explained:
The primary mode of reactivity for 4-(Bromomethyl)pyrimidine is its function as an electrophile in S_N2 reactions. The carbon atom of the bromomethyl (-CH₂Br) group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it an ideal target for nucleophilic attack. Nucleophiles such as amines, alcohols, thiols, and carbanions can readily displace the bromide leaving group, forming a new carbon-nucleophile bond. The hydrobromide salt form means the pyrimidine ring is protonated; therefore, at least two equivalents of a base are typically required: one to neutralize the hydrobromide salt and a second to deprotonate the nucleophile or scavenge the HBr generated during the reaction.
Critical Safety and Handling Protocols
Authoritative safety data sheets classify this compound as a hazardous substance.[5][6] Adherence to strict safety protocols is non-negotiable.
Table 2: Hazard Identification and Safety Information
| Identifier | Information | Source |
| Pictogram | GHS05 (Corrosion) | [2][4] |
| Signal Word | Danger | [2][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][5] |
| H290: May be corrosive to metals. | [5] | |
| Precautionary Statements | P260: Do not breathe dust. | [5] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][5] | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [5] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |
Mandatory Handling Procedures:
-
Engineering Controls : All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of the fine powder.[5]
-
Personal Protective Equipment (PPE) : A full PPE ensemble is required, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[2][4]
-
Storage : Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[6] It is incompatible with strong bases and oxidizing agents.[2][6]
-
Spill & Waste : In case of a spill, evacuate the area and clean up using inert absorbent materials.[2] Dispose of all waste in accordance with local, state, and federal regulations.[6]
Core Application: Nucleophilic Alkylation Reactions
The most common application for this reagent is the alkylation of nucleophiles. This process is fundamental for linking the pyrimidine moiety to other molecular fragments.
Mechanistic Overview: The S_N2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile directly attacks the electrophilic methylene carbon, and the bromide ion is displaced in a single, concerted step. The choice of base and solvent is critical for optimizing reaction efficiency and selectivity. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are preferred as they effectively solvate the counter-ion of the base while leaving the nucleophile relatively unsolvated and thus more reactive.[7][8]
References
- 1. 4-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 642819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(溴甲基)吡啶 氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyrimidine Derivatives from 4-(Bromomethyl)pyrimidine: An Application Guide for Researchers
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Efficiency of One-Pot Syntheses
The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The inherent versatility of the pyrimidine scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic outcomes. In the quest for novel drug candidates, the ability to rapidly generate libraries of diverse pyrimidine derivatives is of paramount importance.
This application note provides a detailed guide to the one-pot synthesis of various pyrimidine derivatives utilizing the highly reactive starting material, 4-(bromomethyl)pyrimidine. One-pot syntheses and multi-component reactions are particularly attractive in drug discovery as they offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability by minimizing intermediate isolation steps and reducing solvent and reagent consumption.[3][4] Herein, we will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step protocols for the synthesis of representative pyrimidine derivatives, and offer insights into best practices and troubleshooting.
Core Reaction Principle: Nucleophilic Substitution at the Benzylic-like Position
The synthetic strategy detailed in this guide hinges on the high reactivity of the bromomethyl group at the 4-position of the pyrimidine ring. This group is analogous to a benzylic bromide, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile directly displaces the bromide leaving group.
The facility of this reaction allows for the introduction of a wide array of functional groups, including amines, thiols, and alcohols (phenols), thereby providing a straightforward entry into diverse classes of pyrimidine derivatives. The general workflow for these one-pot syntheses is depicted below.
Caption: General workflow for the one-pot synthesis of pyrimidine derivatives.
Experimental Protocols
The following protocols are provided as a guide and can be adapted for a wide range of nucleophiles. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 4-((Arylamino)methyl)pyrimidine Derivatives
This protocol details the synthesis of N-substituted pyrimidine derivatives through the reaction of 4-(bromomethyl)pyrimidine with various anilines.
Materials:
-
4-(Bromomethyl)pyrimidine (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 4-(bromomethyl)pyrimidine (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((arylamino)methyl)pyrimidine derivative.
Protocol 2: Synthesis of 4-((Arylthio)methyl)pyrimidine Derivatives (Thioethers)
This protocol outlines the synthesis of pyrimidine thioethers from substituted thiophenols.
Materials:
-
4-(Bromomethyl)pyrimidine (1.0 eq)
-
Substituted Thiophenol (1.1 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq)
-
Ethanol
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve the substituted thiophenol (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water dropwise and stir for 30 minutes at room temperature to form the sodium thiophenolate.
-
Add a solution of 4-(bromomethyl)pyrimidine (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of 4-((Aryloxy)methyl)pyrimidine Derivatives (Ethers)
This protocol details the synthesis of pyrimidine ether derivatives from substituted phenols.
Materials:
-
4-(Bromomethyl)pyrimidine (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Water and Brine
Procedure:
-
To a suspension of the substituted phenol (1.1 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 4-(bromomethyl)pyrimidine (1.0 eq).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions and expected yields for the synthesis of various pyrimidine derivatives based on analogous reactions with halomethylpyrimidines.[1] Note that specific yields may vary depending on the nature of the nucleophile.
Table 1: Synthesis of 4-((Arylamino)methyl)pyrimidine Derivatives
| Entry | Nucleophile (Substituted Aniline) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | 80 | 6 | 85-95 |
| 2 | 4-Chloroaniline | DMF | 80 | 5 | 80-90 |
| 3 | 4-Methoxyaniline | DMF | 70 | 7 | 88-96 |
| 4 | 3-Nitroaniline | DMF | 90 | 8 | 75-85 |
Table 2: Synthesis of 4-((Arylthio)methyl)pyrimidine Derivatives
| Entry | Nucleophile (Substituted Thiophenol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Ethanol | RT | 12 | 90-98 |
| 2 | 4-Chlorothiophenol | Ethanol | RT | 14 | 85-95 |
| 3 | 4-Methylthiophenol | Ethanol | RT | 12 | 92-99 |
Table 3: Synthesis of 4-((Aryloxy)methyl)pyrimidine Derivatives
| Entry | Nucleophile (Substituted Phenol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Acetonitrile | Reflux | 8 | 80-90 |
| 2 | 4-Cresol | Acetonitrile | Reflux | 7 | 85-95 |
| 3 | 4-Nitrophenol | Acetonitrile | Reflux | 10 | 70-80 |
Mechanistic Insights
The one-pot synthesis of these pyrimidine derivatives proceeds through a well-established SN2 mechanism. The key steps are illustrated below.
Caption: Sₙ2 mechanism for the synthesis of 4-substituted methylpyrimidines.
Causality behind Experimental Choices:
-
Choice of Base: A base such as potassium carbonate or sodium hydroxide is crucial for deprotonating the nucleophile (especially amines, thiols, and phenols), thereby increasing its nucleophilicity and driving the reaction forward.
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are ideal for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive. Ethanol is used for the thioether synthesis as it readily dissolves the sodium thiophenolate salt.
-
Temperature: Heating the reaction mixture increases the reaction rate, allowing for completion within a reasonable timeframe. However, excessive heat should be avoided to minimize side reactions.
Best Practices and Troubleshooting
-
Moisture-Free Conditions: For reactions involving strong bases like potassium carbonate in anhydrous solvents, it is essential to use dry glassware and solvents to prevent quenching of the base and potential side reactions.
-
Monitoring Reaction Progress: Regularly monitor the reaction by TLC to determine the point of completion. This will prevent the formation of degradation products due to prolonged heating.
-
Purification: Column chromatography is generally the most effective method for purifying the final products. The choice of solvent system for chromatography will depend on the polarity of the synthesized derivative.
-
Troubleshooting Low Yields:
-
Inactive Nucleophile: Ensure the nucleophile is of high purity. If it is a solid, it may need to be recrystallized.
-
Insufficient Base: The base may be old or have absorbed moisture. Use freshly opened or properly stored base.
-
Reaction Temperature Too Low: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Conclusion
The one-pot synthesis of pyrimidine derivatives from 4-(bromomethyl)pyrimidine is a robust and versatile method for generating a diverse library of compounds for drug discovery and development. The protocols outlined in this application note are readily adaptable and provide a solid foundation for further exploration of this valuable synthetic route. By understanding the underlying reaction mechanisms and adhering to best practices, researchers can efficiently synthesize novel pyrimidine derivatives for biological evaluation.
References
Troubleshooting & Optimization
Troubleshooting guide for reactions with 4-(Bromomethyl)pyrimidine hydrobromide
Technical Support Center: 4-(Bromomethyl)pyrimidine Hydrobromide
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a chemical compound widely used in organic synthesis. It serves as a key building block for introducing the pyrimidine-4-ylmethyl moiety into a molecule. Its primary application is in alkylation reactions, where it reacts with various nucleophiles (such as amines, phenols, thiols, and carbanions) to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This makes it a valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules.
Q2: How should I properly handle and store this compound?
A:
-
Handling: This compound is corrosive and can cause severe skin burns and eye damage.[1][2] Always handle it inside a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[1][2] Avoid creating dust and breathing in any vapors.[1][2]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[1][2] For long-term stability, storage at 2-8°C is recommended.
Q3: What is the significance of the "hydrobromide" salt form?
A: The hydrobromide salt means the pyrimidine ring is protonated, forming a pyridinium bromide salt. This has two key implications for your reaction:
-
Stoichiometry of the Base: You will need at least two equivalents of a base in your reaction. The first equivalent is required to neutralize the hydrobromide salt and generate the free base of the pyrimidine. The second equivalent is needed to deprotonate your nucleophile, making it reactive for the alkylation step.
-
Solubility: The salt form can influence the reagent's solubility. While it may have poor solubility in non-polar organic solvents, its solubility can be increased in more polar solvents.
Q4: Is this reagent stable?
A: this compound is generally stable under normal storage conditions.[1] However, it is sensitive to strong bases and moisture.[1][2] Over time, like many benzyl bromide derivatives, it can degrade, potentially turning from a white or light-yellow powder to a darker color, which may indicate decomposition. For best results, it is advisable to use a fresh or properly stored batch of the reagent.
Troubleshooting Guide for Common Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I'm not seeing any product formation, or the yield is very low. What could be the problem?
A: This is a common issue that can be traced back to several factors. Let's diagnose the potential causes.
Caption: Decision tree for troubleshooting low product yield.
-
Cause 1: Insufficient or Inappropriate Base
-
Explanation: As this reagent is a hydrobromide salt, a common mistake is using only one equivalent of base. The first equivalent neutralizes the salt, and a second is needed to activate your nucleophile. Weak bases (like sodium bicarbonate) may not be strong enough to deprotonate less acidic nucleophiles (like some alcohols or secondary amines).
-
Solution:
-
Check Stoichiometry: Ensure you are using at least 2.2 equivalents of base.
-
Choose a Stronger Base: For O- and N-alkylation, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).[3][4] For C-alkylation of stabilized carbanions, sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary.
-
-
-
Cause 2: Suboptimal Solvent and Solubility
-
Explanation: For the reaction to proceed, both the nucleophile and the alkylating agent must be at least partially soluble. This compound has limited solubility in many non-polar solvents.[5][6]
-
Solution: Use polar aprotic solvents like DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or Acetonitrile (MeCN).[3][7] These solvents are generally effective at dissolving both the reagent and many common nucleophiles. In some cases, a phase-transfer catalyst can be beneficial if dealing with a biphasic system.[8]
-
-
Cause 3: Low Reaction Temperature
-
Explanation: While 4-(bromomethyl)pyrimidine is a reactive alkylating agent, some nucleophiles require thermal energy to react efficiently.
-
Solution: If your reaction is sluggish at room temperature, consider gently heating it to 40-60°C. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures. Some protocols even utilize reflux conditions.[3][9]
-
Issue 2: Formation of Multiple Products and Impurities
Q: My crude reaction mixture shows multiple spots on TLC, and purification is difficult. What are these side products?
A: The formation of side products often points to the high reactivity of the reagent or interactions with the pyrimidine ring itself.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: 4-(Bromomethyl)pyrimidine Reactions
Welcome to the technical support center for 4-(bromomethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting advice to help you minimize side product formation and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: My reaction with 4-(bromomethyl)pyrimidine is showing a significant amount of a more polar byproduct with a mass corresponding to the replacement of bromine with a hydroxyl group. What is happening and how can I prevent it?
A1: This is a classic case of hydrolysis. 4-(Bromomethyl)pyrimidine is highly susceptible to hydrolysis, leading to the formation of 4-(hydroxymethyl)pyrimidine. This occurs when water, either from the solvent, reagents, or atmospheric moisture, acts as a nucleophile, displacing the bromide.
Troubleshooting Guide for Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your nucleophile and any other reagents are free of water.
-
Reaction Time: Minimize reaction times where possible. Prolonged exposure to even trace amounts of water can lead to significant hydrolysis.
-
Temperature Control: While heating can accelerate the desired reaction, it will also increase the rate of hydrolysis. If your desired nucleophilic substitution is slow at room temperature, consider a gradual increase in temperature while carefully monitoring the reaction progress by TLC or LC-MS.
Q2: I'm observing a side product with a mass double that of my expected product, minus HBr. What could this be?
A2: You are likely observing dimerization or oligomerization. 4-(Bromomethyl)pyrimidine is bifunctional; the bromomethyl group is an electrophile, and the nitrogen atoms of the pyrimidine ring are nucleophilic. One molecule can react with another, leading to a chain of reactions that form dimers or even larger oligomers. This is particularly prevalent when using a strong base with a weak nucleophile, as the base can deprotonate a less reactive nucleophile, allowing the pyrimidine itself to compete in the reaction.
Troubleshooting Guide for Dimerization/Oligomerization:
-
Choice of Base: Use a non-nucleophilic base (e.g., diisopropylethylamine) or an inorganic base (e.g., potassium carbonate) that is only sparingly soluble in your reaction solvent. This can help to avoid a high concentration of a strong base that could promote self-condensation.
-
Order of Addition: Add the 4-(bromomethyl)pyrimidine solution slowly to a solution of your nucleophile. This maintains a low concentration of the electrophile, favoring the reaction with your intended nucleophile over self-reaction.
-
Equivalent Control: Use a slight excess of your nucleophile to ensure the 4-(bromomethyl)pyrimidine is consumed by your desired reaction partner.
Q3: My NMR spectrum shows signals consistent with a pyridinium-like salt, and the product is highly soluble in water. What is this side product?
A3: This is likely due to intermolecular quaternization. The nitrogen atoms of the pyrimidine ring can attack the bromomethyl group of another 4-(bromomethyl)pyrimidine molecule. This results in the formation of a pyrimidin-4-ylmethanaminium bromide salt, a type of quaternary ammonium salt.[1][2]
Troubleshooting Guide for Quaternization:
-
Temperature: Keep the reaction temperature as low as feasible. Quaternization reactions are often accelerated by heat.
-
Concentration: Run the reaction at a lower concentration. This reduces the probability of two molecules of 4-(bromomethyl)pyrimidine encountering each other.
-
Protecting Groups: In complex syntheses, if the pyrimidine nitrogens are not the intended reaction site, consider using a protecting group strategy, although this adds extra steps to your synthesis.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the formation of common side products.
Caption: Desired vs. Undesired Reaction Pathways.
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
This protocol provides a step-by-step method for a typical nucleophilic substitution reaction, with an emphasis on preventing the formation of 4-(hydroxymethyl)pyrimidine.
Materials:
-
4-(bromomethyl)pyrimidine
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble your reaction glassware (round-bottom flask, condenser, magnetic stir bar) and dry in an oven at 120 °C for at least 4 hours. Cool the glassware to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the reaction flask, add the nucleophile (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile via syringe.
-
Reactant Addition: Dissolve 4-(bromomethyl)pyrimidine (1.0 equivalent) in a small amount of anhydrous acetonitrile in a separate flask under an inert atmosphere. Add this solution dropwise to the stirring reaction mixture at room temperature over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in 4-(bromomethyl)pyrimidine reactions.
Caption: Troubleshooting Logic for Side Product Identification.
References
Technical Support Center: Managing HBr in 4-(Bromomethyl)pyridine Hydrobromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of hydrobromic acid (HBr) from reactions involving 4-(bromomethyl)pyridine hydrobromide. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction workups, and ensure the integrity of your final products.
The Challenge: The Dual Nature of 4-(Bromomethyl)pyridine Hydrobromide
4-(bromomethyl)pyridine hydrobromide is a versatile and widely used reagent in pharmaceutical and materials science research.[1] It serves as a key building block for introducing the pyridylmethyl moiety into a wide range of molecules.[1][2] However, its formulation as a hydrobromide salt, while enhancing stability and ease of handling, presents a significant challenge: the presence of hydrobromic acid (HBr).[1]
This acidic component can interfere with subsequent reaction steps, degrade sensitive functional groups, or lead to unwanted side products.[3] Therefore, effective removal of HBr is often a critical step in the overall synthetic sequence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My reaction is not proceeding as expected, or I'm observing significant side product formation.
Possible Cause: The hydrobromide salt is protonating your nucleophile or base, reducing its reactivity. The acidic conditions may also be promoting undesired side reactions.
Solution: Neutralize the 4-(bromomethyl)pyridine hydrobromide in situ or isolate the free base before proceeding with your reaction.
Detailed Protocol: In-Situ Neutralization and Extraction of the Free Base
-
Dissolution: Dissolve the 4-(bromomethyl)pyridine hydrobromide in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base. Saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution is typically recommended.
-
Phase Separation: Gently agitate the separatory funnel, venting frequently to release any evolved CO₂. Allow the layers to separate completely.
-
Extraction: Drain the aqueous layer and wash the organic layer again with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base of 4-(bromomethyl)pyridine.
Issue 2: My final product is a different color than expected (e.g., brown instead of white).[4]
Possible Cause: Residual HBr can lead to decomposition or polymerization of the pyridine-containing product, especially upon heating or prolonged storage.
Solution: Implement a thorough purification strategy to remove all traces of acid.
Recommended Purification Techniques:
| Method | Description | Best For | Considerations |
| Aqueous Workup | As described in the protocol above, washing with a mild aqueous base is the first line of defense. | Most small to medium-scale reactions where the product is soluble in an organic solvent. | Emulsion formation can be an issue with certain solvent systems. |
| Column Chromatography | Passing the crude product through a silica gel column can effectively separate the desired compound from acidic impurities.[4] | Purification of products that are stable on silica and have a different polarity from the starting material and byproducts. | Can be time-consuming and require significant solvent volumes for large-scale purifications. |
| Precipitation/Recrystallization | If your product is a solid, you may be able to precipitate it from the reaction mixture or recrystallize it from a suitable solvent system to remove impurities.[4] | Crystalline solid products. | Requires finding a solvent system where the product has low solubility at a certain temperature and impurities remain in solution. |
Issue 3: I'm working with an acid-sensitive compound and cannot use a traditional acidic or basic workup.
Possible Cause: Your starting materials or product contain functional groups that are not stable to changes in pH.
Solution: Employ alternative, milder methods for HBr removal.
Alternative HBr Removal Strategies:
-
Solid-Supported Bases: Use a solid, non-nucleophilic base like anhydrous potassium carbonate or sodium carbonate to neutralize the HBr in situ.[5] These can be easily filtered off at the end of the reaction.
-
Proton Sponges: Consider using a non-nucleophilic organic base, such as a proton sponge, to scavenge the HBr as it is formed.
-
Azeotropic Removal: For larger scale reactions where pyridine might be used as a solvent, co-evaporation with a solvent like toluene under reduced pressure can help remove volatile acidic components.[4]
Frequently Asked Questions (FAQs)
Q1: Can I use a stronger base, like sodium hydroxide (NaOH), to neutralize the HBr?
While a strong base will certainly neutralize the HBr, it can also promote unwanted side reactions, such as the hydrolysis of the bromomethyl group. It is generally safer to use a milder base like sodium bicarbonate or potassium carbonate.
Q2: How do I know if I have successfully removed all the HBr?
You can test the pH of the aqueous layer during your workup to ensure it is neutral or slightly basic. After purification, techniques like NMR spectroscopy can be used to confirm the absence of the pyridinium proton signal that would be present in the hydrobromide salt.
Q3: Is 4-(bromomethyl)pyridine hydrobromide stable?
Yes, it is generally stable under normal conditions.[6][7] However, it is corrosive and can cause severe skin burns and eye damage.[6][7] Always handle it with appropriate personal protective equipment (PPE).[6]
Q4: What are the typical reaction conditions for using 4-(bromomethyl)pyridine hydrobromide?
This reagent is often used in nucleophilic substitution reactions.[1] The reaction conditions will vary depending on the specific nucleophile and solvent used. It is important to consult the literature for protocols relevant to your specific transformation.[2]
Visualizing the Workflow
The following diagram illustrates the decision-making process for handling HBr in your reaction.
Caption: Decision tree for HBr removal strategy.
References
Technical Support Center: A Guide to Managing the Reactivity of 4-(Bromomethyl)pyrimidine Hydrobromide
Welcome to the technical support center for 4-(Bromomethyl)pyrimidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet reactive building block in their synthetic endeavors. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I aim to provide you with practical, field-proven insights to help you navigate the nuances of working with this reagent, ensuring successful and reproducible outcomes.
The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] this compound, with its highly reactive bromomethyl group, serves as a key intermediate for introducing the pyrimidin-4-ylmethyl moiety into a wide range of molecules through nucleophilic substitution reactions.[2][3] However, its reactivity also presents challenges that require careful management. This guide offers a comprehensive resource in a question-and-answer format to address common issues and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling, storage, and fundamental reactivity of this compound.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a corrosive and lachrymatory compound.[4] It is essential to handle it in a well-ventilated fume hood at all times. Personal protective equipment (PPE) is mandatory and should include:
-
Chemical safety goggles and a face shield
-
Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene)
-
A flame-retardant lab coat
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For inhalation, move to fresh air and seek immediate medical assistance.
Q2: How should I properly store this compound to ensure its stability?
A2: This reagent is sensitive to moisture and light. To maintain its integrity, it should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[4] A desiccator or a dry box is highly recommended for long-term storage. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Q3: Why is the compound supplied as a hydrobromide salt? Do I need to neutralize it before my reaction?
A3: The hydrobromide salt enhances the stability and shelf-life of the compound.[5] The protonated pyrimidine ring is less susceptible to degradation. Whether you need to neutralize it depends on your specific reaction conditions. In many nucleophilic substitution reactions, a base is used, which will neutralize the hydrobromide in situ, generating the free base of the product. However, if your reaction is sensitive to the presence of acid, you may need to consider a pre-neutralization step, although this can potentially lead to degradation of the free base of the starting material if not handled quickly and at low temperatures.
Q4: What types of nucleophiles are suitable for reaction with this compound?
A4: The bromomethyl group is a potent electrophile, making it suitable for reaction with a wide range of soft and hard nucleophiles.[6] Common examples include:
-
N-nucleophiles: Primary and secondary amines, anilines, and heterocycles like imidazole and pyrazole.
-
O-nucleophiles: Phenols, alcohols, and carboxylic acids (often requiring a base).
-
S-nucleophiles: Thiols and thiophenols.
The choice of nucleophile will influence the reaction conditions required for optimal results.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments with this compound.
Problem 1: Low or No Product Yield in Alkylation Reactions
Q: I am attempting an N-alkylation of a primary amine with this compound using potassium carbonate as the base in acetonitrile, but I am seeing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
A: Low conversion in this type of reaction is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Basicity: Potassium carbonate (K₂CO₃) is a relatively weak base. For the alkylation of less nucleophilic amines or when dealing with the hydrobromide salt, a stronger base may be necessary to both neutralize the salt and deprotonate the nucleophile effectively.
-
Solution: Consider using a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). The choice of base should be compatible with your substrate's functional groups.[7]
-
-
Poor Solubility: The solubility of both the reactants and the base can significantly impact the reaction rate. If any component is not well-dissolved, the reaction will be slow and incomplete.
-
Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[8] Gentle heating (e.g., 40-60 °C) can also enhance both solubility and reaction rate.
-
-
Side Reaction: Quaternization: The product, a secondary amine attached to the pyrimidine ring, can be more nucleophilic than the starting primary amine. This can lead to a subsequent alkylation, forming a quaternary ammonium salt and consuming your starting material and product.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor the formation of the desired product. Running the reaction at a lower temperature, if feasible, can also help to minimize over-alkylation.
-
-
Degradation of the Reagent: this compound can degrade, especially in the presence of moisture or strong bases over extended periods.
-
Solution: Ensure your solvent and reagents are anhydrous. Add the base to the reaction mixture just before adding the this compound. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid unnecessarily long reaction times.
-
Troubleshooting Workflow for Low Yield in Alkylation
Caption: Troubleshooting workflow for low yield in alkylation reactions.
Problem 2: Formation of an Inseparable Mixture of N- and O-Alkylated Products
Q: I am trying to alkylate a molecule containing both a phenol and a secondary amine with this compound, and I am getting a mixture of N- and O-alkylated products that are difficult to separate. How can I achieve better selectivity?
A: Achieving regioselectivity in the presence of multiple nucleophilic sites is a common challenge. The outcome of the reaction is a delicate balance between the nucleophilicity of the competing sites and the reaction conditions.
-
Understanding the Nucleophilicity: In general, amines are more nucleophilic than phenols. However, under basic conditions, the phenoxide that is formed is a very potent nucleophile. The pKa of the phenol and the amine, as well as the strength of the base used, will determine the relative concentrations of the deprotonated species.
-
Strategies for Selective N-Alkylation:
-
Use a Weaker Base and Lower Temperature: Employ a base that is strong enough to deprotonate the amine but not the phenol. For example, a hindered amine base like DIPEA in a non-polar solvent at room temperature might favor N-alkylation.
-
Protection Strategy: Protect the more reactive or undesired nucleophilic site. In this case, protecting the phenol as a silyl ether (e.g., TBDMS ether) or a benzyl ether would allow for selective N-alkylation. The protecting group can then be removed in a subsequent step.
-
-
Strategies for Selective O-Alkylation:
-
Use a Strong Base to Form the Phenoxide: Employing a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will completely deprotonate the phenol, making the phenoxide the dominant nucleophile. Running the reaction at a slightly elevated temperature can further favor O-alkylation.[9][10]
-
Phase-Transfer Catalysis: For O-alkylation, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a base like potassium carbonate in a two-phase system (e.g., dichloromethane/water) can be effective.
-
Decision Tree for Regioselective Alkylation
Caption: Decision tree for achieving regioselective N- or O-alkylation.
Experimental Protocols
To provide a practical starting point, here is a general protocol for a typical N-alkylation reaction.
General Protocol for N-Alkylation of a Primary Amine with this compound
-
To a solution of the primary amine (1.1 mmol) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add DIPEA (2.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The choice of solvent and base is critical for the success of your reaction. The following table provides a general guideline for selecting appropriate conditions based on the nucleophile.
| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temperature Range |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DIPEA, DBU | Acetonitrile, DMF, DMSO | Room Temperature to 60 °C |
| Phenol | K₂CO₃, Cs₂CO₃, NaH | Acetone, DMF, THF | Room Temperature to 80 °C |
| Thiol | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF, THF | 0 °C to Room Temperature |
This guide is intended to serve as a valuable resource in your work with this compound. By understanding its reactivity and anticipating potential challenges, you can develop robust and efficient synthetic procedures. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Buy 5-(Bromomethyl)pyrimidine hydrobromide (EVT-1667298) | 93224-07-8 [evitachem.com]
- 6. 2-(Bromomethyl)pyrimidine|CAS 54198-85-5|Supplier [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Substituent-Driven Selective N-/ O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H)-ones Using Brominated Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Pyrimidine-Containing Compounds
Welcome to the technical support center for the purification of pyrimidine-containing compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these often polar and structurally diverse molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the chromatographic purification of pyrimidine derivatives.
Q1: What are the primary challenges when purifying pyrimidine-containing compounds by column chromatography?
A1: The main difficulties arise from the inherent polarity of the pyrimidine ring and its substituents. This can lead to several issues, including:
-
Poor retention in reversed-phase chromatography (RPC): Highly polar pyrimidines may have little affinity for non-polar stationary phases, causing them to elute in or near the solvent front.[1]
-
Peak tailing in HPLC: Interactions between the basic nitrogen atoms in the pyrimidine ring and residual acidic silanol groups on silica-based stationary phases can cause asymmetrical peak shapes.[2][3]
-
Co-elution with polar impurities: The similar polarity of many pyrimidine derivatives to their impurities can make separation challenging.
-
Compound instability: Some pyrimidine derivatives can be sensitive to the pH of the mobile phase or the acidity of the stationary phase, leading to degradation during purification.[4]
Q2: Which column chromatography technique is the best starting point for my pyrimidine derivative?
A2: The choice of technique depends on the specific properties of your compound. Here’s a general guideline:
-
Normal-Phase Chromatography (NPC): Ideal for less polar, organic-soluble pyrimidine derivatives. It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase.[5][6]
-
Reversed-Phase Chromatography (RPC): The most common technique in HPLC, suitable for a wide range of pyrimidine compounds, especially those with some hydrophobic character.[7][8][9] Optimization is often required for more polar derivatives.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar and water-soluble pyrimidine compounds that are poorly retained in RPC.[1][10]
-
Ion-Exchange Chromatography (IEC): Effective for pyrimidine derivatives that are ionizable, allowing separation based on their net charge.[11][12][13][14]
Q3: How do I select an appropriate solvent system for my flash chromatography separation?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for solvent system selection in flash chromatography. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound, ensuring good separation from impurities.[5] Common solvent systems for pyrimidine derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape - Tailing Peaks
Symptoms: The back half of the chromatographic peak is broader than the front half, resembling a shark fin. This can compromise resolution and lead to inaccurate quantification.[2][3]
Causality Analysis:
// Nodes A [label="Peak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Secondary Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Silanol Interactions\n(Si-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Mass Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Column Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Basic Pyrimidine Nitrogens", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="Caused by"]; B -> C [label="e.g."]; B -> D [label="e.g."]; B -> E [label="e.g."]; C -> F [label="interact with"]; } }
Peak Tailing Causality Diagram
Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Interaction with Residual Silanols | 1. Modify Mobile Phase pH: For RPC, lowering the pH of the mobile phase (e.g., to pH ≤ 3 with formic or phosphoric acid) protonates the silanol groups, reducing their interaction with basic analytes.[3] For NPC, adding a small amount of a basic modifier like triethylamine or ammonia can neutralize acidic sites on the silica surface. 2. Use an End-Capped Column: Modern "Type B" silica columns are extensively end-capped to minimize exposed silanol groups, significantly reducing peak tailing for basic compounds.[3] |
| Mass Overload | Inject a smaller amount of your sample. If the peak shape improves, you were likely overloading the column.[2] |
| Column Contamination/Deterioration | 1. Flush the Column: Backflushing the column (following the manufacturer's instructions) can help remove strongly retained contaminants.[2] 2. Use a Guard Column: A guard column installed before the analytical column will trap strongly adsorbed compounds, protecting the primary column.[15] |
Issue 2: Poor Retention in Reversed-Phase HPLC
Symptoms: Your polar pyrimidine compound elutes very early in the chromatogram, close to the void volume, with little to no separation from other polar components.
Causality Analysis: The high polarity of the analyte leads to weak interactions with the non-polar stationary phase, resulting in rapid elution with the polar mobile phase.[1]
Solutions:
| Strategy | Detailed Protocol & Explanation |
| Decrease Mobile Phase Strength | Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This increases the overall polarity of the mobile phase, promoting greater interaction between your polar analyte and the non-polar stationary phase, thus increasing retention time.[1] |
| Utilize a Polar-Embedded or Polar-Endcapped Column | These columns have stationary phases that are modified to be more compatible with polar analytes, enhancing their retention.[1] |
| Switch to HILIC | If the above strategies are insufficient, HILIC is an excellent alternative. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. Water is used as the strong eluting solvent.[1][10] |
Experimental Protocol: HILIC for Polar Pyrimidine Derivatives [1]
-
Column: Use a HILIC column (e.g., amide, cyano, or silica-based).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar compounds.
-
Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Issue 3: Co-elution of Structurally Similar Pyrimidines
Symptoms: Two or more pyrimidine derivatives in your mixture have very similar or identical retention times, resulting in a single, unresolved peak.
Causality Analysis: The compounds have very similar polarities and interactions with the stationary and mobile phases under the current chromatographic conditions.
Solutions:
// Nodes A [label="Co-elution Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Optimize Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Change Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Change Stationary Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Adjust pH", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Gradient Optimization", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="Solution"]; B -> C; B -> D; B -> E; B -> F; }
Co-elution Troubleshooting Workflow
| Optimization Parameter | Actionable Steps & Rationale |
| Mobile Phase Composition | 1. Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. Different organic modifiers can alter the selectivity of the separation. 2. Adjust pH: For ionizable pyrimidines, altering the mobile phase pH can change their charge state and, consequently, their retention and selectivity.[7][16] A pH around 4 has been shown to be effective for separating a mixture of purine and pyrimidine bases.[16][17] |
| Stationary Phase Chemistry | If mobile phase optimization is insufficient, switch to a column with a different stationary phase. For example, if you are using a C18 column, try a phenyl-hexyl or a polar-embedded column. |
| Gradient Slope | A shallower gradient (i.e., a slower increase in the strong eluting solvent) can improve the resolution of closely eluting peaks. |
| Temperature | Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times. |
Key Experimental Protocols
Flash Column Chromatography for a Moderately Polar Pyrimidine Derivative[5]
-
Slurry Preparation: Create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[18][19] Carefully add the sample to the top of the silica bed.
-
Dry Loading: For samples with poor solubility, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[5][18] Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with the selected solvent system, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Ion-Exchange Chromatography for Ionizable Pyrimidines[11][13]
-
Resin Selection: Choose an appropriate ion-exchange resin (anion or cation exchanger) based on the charge of your target molecule at the desired pH.
-
Column Equilibration: Equilibrate the column with a starting buffer at a specific pH and low ionic strength. The pH should be chosen to ensure your target molecule has the desired charge for binding.[14]
-
Sample Loading: Dissolve your sample in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound pyrimidine derivative by increasing the ionic strength of the buffer (salt gradient) or by changing the pH to neutralize the charge on the molecule or the resin.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 4-(Bromomethyl)pyrimidine vs. 4-(Chloromethyl)pyrimidine
Abstract
In the landscape of heterocyclic chemistry and drug discovery, 4-(halomethyl)pyrimidines are indispensable building blocks for introducing the pyrimidin-4-ylmethyl moiety into target molecules. This is typically achieved via nucleophilic substitution reactions. The choice between 4-(bromomethyl)pyrimidine and 4-(chloromethyl)pyrimidine is a critical decision in synthetic planning that directly influences reaction kinetics, process conditions, and overall efficiency. This guide provides a comprehensive analysis of these two key reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions. We will delve into a head-to-head comparison of their reactivity, stability, and practical handling, complete with detailed experimental protocols and a decision-making framework for optimal reagent selection.
Introduction: The Strategic Choice of a Leaving Group
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this core is a central task for medicinal chemists, and the introduction of substituents at the 4-position via a methylene linker is a common strategy. Both 4-(bromomethyl)pyrimidine and 4-(chloromethyl)pyrimidine serve as potent electrophiles for this purpose, reacting with a wide array of nucleophiles (amines, phenols, thiols, etc.) through a bimolecular nucleophilic substitution (SN2) mechanism.
The fundamental difference between these two reagents lies in the identity of the halogen atom, which acts as the leaving group during the substitution reaction. This seemingly minor structural change has profound implications for the reagent's reactivity and stability. Bromide is inherently a better leaving group than chloride because it is a larger, more polarizable ion and the conjugate base of a stronger acid (HBr vs. HCl), making it more stable upon departure.[3] This guide will dissect how this core principle translates into practical advantages and disadvantages for each reagent.
Physicochemical and Reactivity Profile
A direct comparison of the fundamental properties and reactivity of these reagents is essential for understanding their behavior in a laboratory setting.
| Property | 4-(Bromomethyl)pyrimidine | 4-(Chloromethyl)pyrimidine | Rationale for Difference |
| Molecular Weight | 173.01 g/mol [4] | 128.56 g/mol | Higher atomic mass of Bromine vs. Chlorine. |
| Leaving Group Ability | Excellent | Good | Bromide (Br⁻) is a weaker base and more stable anion than Chloride (Cl⁻).[3] |
| Relative Reactivity | Higher | Lower | The C-Br bond is weaker and Br⁻ is a better leaving group, leading to a lower activation energy for SN2 reactions.[5] |
| Typical Reaction Temp. | Room Temperature to mild heat (e.g., 40-60 °C) | Elevated temperatures required (e.g., 60-100 °C or reflux)[6][7] | The higher reactivity of the bromo- compound allows for milder conditions. |
| Relative Stability | Lower | Higher | The more reactive C-Br bond makes the molecule more susceptible to degradation over time or by nucleophilic impurities. |
The SN2 Reaction Mechanism: A Head-to-Head Comparison
The utility of both reagents is predicated on the SN2 reaction. The diagram below illustrates this concerted mechanism where the nucleophile attacks the electrophilic methylene carbon, leading to the simultaneous displacement of the halide leaving group.
Figure 1: Generalized SN2 mechanism for halomethylpyrimidines.
The key determinant of the reaction rate is the stability of the transition state. Because bromide is a better leaving group, the C-Br bond is already weaker and more polarized, and the departing bromide ion can better stabilize the forming negative charge in the transition state. This leads to a lower energy of activation compared to the chloride analogue, resulting in a faster reaction under identical conditions. Studies on the relative reactivities of halopyrimidines confirm that bromopyrimidines are generally more reactive than their chloro counterparts in nucleophilic substitution reactions.[5]
Strategic Considerations for Reagent Selection
The choice between the bromo- and chloro- derivatives is not merely about reactivity but involves a strategic trade-off between speed, cost, stability, and selectivity.
Figure 2: Decision framework for selecting the appropriate reagent.
When to Use 4-(Bromomethyl)pyrimidine:
-
Mild Conditions Required: Ideal for syntheses involving sensitive substrates or functional groups that cannot withstand high temperatures or prolonged reaction times.
-
Weak Nucleophiles: Its higher reactivity makes it the superior choice for reactions with less reactive nucleophiles, such as sterically hindered amines or weakly acidic phenols.
-
Rapid Synthesis: When speed is a priority, the faster kinetics of the bromo- compound can significantly shorten reaction cycles.
When to Use 4-(Chloromethyl)pyrimidine:
-
Cost-Effectiveness: In large-scale syntheses, the potentially lower cost of the chloro- derivative can be a significant advantage.
-
Shelf-Life and Stability: 4-(Chloromethyl)pyrimidine is generally more stable for long-term storage due to the stronger C-Cl bond, making it a more robust building block. It is often supplied as a hydrochloride salt to further enhance stability.[7]
-
Chemoselectivity: In complex molecules with multiple electrophilic sites, the lower reactivity of the chloromethyl group can sometimes be exploited to achieve selective reaction at a more reactive site elsewhere in the molecule.
Validated Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for the alkylation of a phenolic nucleophile using each reagent. The causality for each step is explained to ensure reproducibility and understanding.
Figure 3: General experimental workflow for nucleophilic substitution.
Protocol 5.1: Synthesis of 4-((4-Fluorophenoxy)methyl)pyrimidine using 4-(Bromomethyl)pyrimidine
-
Objective: To synthesize the target ether under mild conditions, leveraging the high reactivity of the bromide leaving group.
-
Materials:
-
4-(Bromomethyl)pyrimidine (1.0 eq)
-
4-Fluorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous (to make a 0.2 M solution)
-
-
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluorophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Causality: K₂CO₃ is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. An excess ensures complete deprotonation and neutralizes the HBr byproduct.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Causality: ACN is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the SN2 mechanism.
-
-
Reagent Addition: Add 4-(bromomethyl)pyrimidine (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir.
-
Causality: Gentle heating is sufficient to overcome the activation energy due to the excellent leaving group ability of bromide.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Rinse the filter cake with a small amount of ACN. Concentrate the combined filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting solid/oil by flash column chromatography on silica gel.
-
Protocol 5.2: Synthesis of 4-((4-Fluorophenoxy)methyl)pyrimidine using 4-(Chloromethyl)pyrimidine
-
Objective: To synthesize the target ether, compensating for the lower reactivity of the chloride leaving group with more forcing conditions.
-
Materials:
-
4-(Chloromethyl)pyrimidine (1.0 eq) (or its HCl salt)
-
4-Fluorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous (to make a 0.2 M solution)
-
-
Methodology:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluorophenol (1.1 eq) and potassium carbonate (2.5 eq).
-
Causality: A slightly larger excess of base is often used to ensure the reaction, which generates HCl, is driven to completion. If using the HCl salt of the starting material, a full additional equivalent of base is required for neutralization.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reagent Addition: Add 4-(chloromethyl)pyrimidine (1.0 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C).[6]
-
Causality: The higher C-Cl bond energy and poorer leaving group ability of chloride necessitate higher thermal energy (reflux conditions) to achieve a reasonable reaction rate.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be significantly slower than with the bromo- analogue (typically 6-18 hours).[6]
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with ACN. Concentrate the combined filtrate under reduced pressure.
-
Purification: Purify the crude product using the same procedure as described in Protocol 5.1.
-
Conclusion
Both 4-(bromomethyl)pyrimidine and 4-(chloromethyl)pyrimidine are valuable reagents for the synthesis of 4-substituted pyrimidine derivatives. The choice is a strategic one: 4-(bromomethyl)pyrimidine is the reagent of choice for high-reactivity applications, enabling milder conditions and faster transformations, which is particularly crucial for delicate substrates or weak nucleophiles. In contrast, 4-(chloromethyl)pyrimidine offers advantages in terms of stability and cost-effectiveness, making it a suitable option for robust nucleophiles and large-scale processes where forcing conditions are tolerable. A thorough understanding of the mechanistic differences and practical trade-offs detailed in this guide will enable the researcher to select the optimal reagent, streamlining synthesis and maximizing the probability of success.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. 4-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 642819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternatives for 4-(Bromomethyl)pyrimidine Hydrobromide in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient incorporation of the pyrimidin-4-ylmethyl moiety is a frequent and critical step in the synthesis of a diverse range of biologically active molecules. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] For years, 4-(bromomethyl)pyrimidine hydrobromide has been a widely used reagent for this purpose. However, considerations of reactivity, stability, and synthetic strategy often necessitate the exploration of alternatives. This guide provides an in-depth technical comparison of viable alternatives to this compound, supported by experimental data and protocols to inform your synthetic choices.
The Central Role of 4-(Substituted-methyl)pyrimidines in Synthesis
The primary utility of 4-(bromomethyl)pyrimidine and its analogs lies in their ability to act as electrophiles in nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like carbon, making it susceptible to attack by a wide range of nucleophiles, including amines (N-alkylation), alcohols/phenols (O-alkylation), thiols (S-alkylation), and carbanions (C-alkylation). This versatility allows for the facile introduction of the pyrimidine core into complex molecular architectures.
A Comparative Analysis of Key Alternatives
The choice of the leaving group on the 4-methyl position of the pyrimidine ring is a critical parameter that dictates the reagent's reactivity, stability, and suitability for a given transformation. Here, we compare the most common alternatives to this compound.
Reactivity Hierarchy: A Look at Leaving Group Ability
The reactivity of these reagents in SN2 reactions is directly proportional to the ability of the leaving group to stabilize the negative charge that develops as the bond to the methyl carbon is broken. The generally accepted order of reactivity for common leaving groups is:
Iodide > Bromide > Chloride
This trend is a consequence of the weaker basicity of the iodide anion compared to bromide and chloride, making it a more stable leaving group.[3]
4-(Chloromethyl)pyrimidine Hydrochloride
As a more economical alternative, 4-(chloromethyl)pyrimidine hydrochloride is a viable option, particularly for large-scale syntheses where cost is a significant factor. However, its lower reactivity often necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, which can be detrimental to sensitive substrates.
4-(Iodomethyl)pyrimidine
Generated in situ or used as an isolated compound, 4-(iodomethyl)pyrimidine is the most reactive of the halomethylpyrimidines. This heightened reactivity allows for milder reaction conditions and can be particularly advantageous when dealing with less nucleophilic substrates or when trying to minimize side reactions.
4-(Hydroxymethyl)pyrimidine: The Precursor as an Alternative Starting Point
Instead of using a pre-functionalized halomethylpyrimidine, a synthetic strategy can commence with 4-(hydroxymethyl)pyrimidine. This stable and commercially available precursor can be converted to the desired alkylating agent in situ or in a prior step. This approach offers flexibility, as the alcohol can be activated with a variety of reagents to generate the corresponding halide or sulfonate ester, tailored to the specific requirements of the subsequent nucleophilic substitution.
4-(Sulfonyloxymethyl)pyrimidines (Mesylates and Tosylates)
While less commonly cited in direct comparison studies for pyrimidine synthesis, 4-(mesyloxymethyl)pyrimidine and 4-(tosyloxymethyl)pyrimidine represent highly reactive alternatives. Sulfonate esters are excellent leaving groups, often demonstrating reactivity that surpasses even iodides.[2] Their synthesis from 4-(hydroxymethyl)pyrimidine is straightforward.
Performance in O-Alkylation: A Quantitative Comparison
A study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones provides valuable quantitative data for comparing the reactivity of 4-(halomethyl)pyrimidines.[1]
| Alkylating Agent | Yield (%) | Reaction Conditions |
| 4-(Chloromethyl)pyrimidine derivative | Lower (not specified) | Refluxing MeCN, 16 h |
| 4-(Bromomethyl)pyrimidine derivative | 80 | Refluxing MeCN, 16 h |
| 4-(Iodomethyl)pyrimidine derivative | 87 | Refluxing MeCN, 16 h |
Data adapted from a study on the O-alkylation of a substituted pyrimidin-2(1H)-one.[1]
This data clearly illustrates the superior performance of the bromo- and iodomethyl derivatives over the chloromethyl analog in this specific O-alkylation reaction, with the iodomethylpyrimidine providing the highest yield under identical conditions.[1]
Experimental Protocols
To provide a practical framework for employing these alternatives, detailed experimental protocols are provided below.
Protocol 1: Synthesis of 4-(Chloromethyl)pyrimidine from 4-(Hydroxymethyl)pyrimidine
This protocol describes the conversion of the precursor alcohol to the chloromethyl derivative.
Workflow:
Caption: Synthesis of 4-(Chloromethyl)pyrimidine.
Methodology:
-
Dissolve 4-(hydroxymethyl)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)pyrimidine.
Protocol 2: General Procedure for N-Alkylation of an Amine with a 4-(Halomethyl)pyrimidine
This protocol provides a general method for the N-alkylation of a primary or secondary amine.
Workflow:
Caption: General N-Alkylation Workflow.
Methodology:
-
To a solution of the amine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.0 eq).
-
Add the 4-(halomethyl)pyrimidine (hydrobromide or hydrochloride salt, or the free base) (1.1 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC). The choice of temperature and reaction time will depend on the reactivity of the specific 4-(halomethyl)pyrimidine used (I > Br > Cl).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Navigating Regioselectivity: N- vs. O-Alkylation
A common challenge in the alkylation of ambident nucleophiles, such as pyrimidinones, is controlling the regioselectivity between N- and O-alkylation. The choice of the alkylating agent and reaction conditions can significantly influence the outcome. Generally, harder electrophiles tend to favor reaction at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer center (nitrogen). However, in the case of 4-(halomethyl)pyrimidines, the leaving group (Cl, Br, I) has been shown to not significantly affect the regioselectivity in certain O-alkylation reactions.[1] Instead, factors such as the substituents on the pyrimidine ring of the nucleophile play a more dominant role.[1]
Conclusion and Future Perspectives
While this compound remains a valuable and widely used reagent, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist.
-
4-(Chloromethyl)pyrimidine offers a cost-effective option for large-scale synthesis, though it may require more forcing conditions.
-
4-(Iodomethyl)pyrimidine provides the highest reactivity, enabling milder reaction conditions and potentially higher yields, making it ideal for delicate substrates.
-
4-(Hydroxymethyl)pyrimidine serves as a versatile and stable precursor, allowing for the tailored, just-in-time generation of the desired activated species.
-
4-(Sulfonyloxymethyl)pyrimidines are expected to exhibit the highest reactivity, although their application in pyrimidine synthesis is less documented and warrants further investigation.
The selection of the optimal reagent should be guided by a careful consideration of factors including substrate stability, desired reactivity, cost, and the specific transformation being undertaken. As the demand for novel pyrimidine-containing therapeutics continues to grow, the development and application of a diverse toolkit of pyrimidin-4-ylmethylating agents will remain an area of active research and innovation.
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
A Researcher's Guide to the Spectroscopic Differentiation of Bromomethylpyrimidine Isomers
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds for a vast array of functional molecules, including many therapeutic agents.[1][2] The precise placement of substituents on the pyrimidine ring is critical, as even minor structural changes, such as the positional isomerism of a bromomethyl group, can profoundly alter a compound's biological activity, reactivity, and physicochemical properties. Consequently, the unambiguous identification of 2-(bromomethyl)pyrimidine, 4-(bromomethyl)pyrimidine, and 5-(bromomethyl)pyrimidine is a frequent and crucial analytical challenge.
This guide provides an in-depth comparative analysis of these three key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. We will explore the theoretical underpinnings that allow for their differentiation, present comparative data, and provide robust, field-tested experimental protocols for researchers.
The Isomers: Structural Overview
The core difference between the three molecules lies in the attachment point of the bromomethyl (-CH₂Br) group to the pyrimidine ring. This seemingly simple variation creates distinct electronic environments across each molecule, which are the basis for their spectroscopic differentiation.
Figure 1. Structures of the three bromomethylpyrimidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) atom.[1] The positions of the two electron-withdrawing nitrogen atoms in the pyrimidine ring create a unique and predictable pattern of deshielding effects on the nearby nuclei.
Causality of Chemical Shift Differences
The chemical shifts of the ring protons and the methylene (-CH₂) protons are highly diagnostic.
-
Proximity to Nitrogen: Protons and carbons closer to the ring nitrogens are more deshielded and thus appear at a higher chemical shift (further downfield). For example, the proton at the C2 position is typically the most downfield, followed by those at C4 and C6.
-
Symmetry: The symmetry of each isomer dictates the number of unique signals. The 4- and 5-substituted isomers lack symmetry, resulting in distinct signals for each ring proton. The 2-substituted isomer possesses a plane of symmetry, making the H4 and H6 protons chemically equivalent.
-
Coupling Patterns: The spin-spin coupling between adjacent non-equivalent protons provides connectivity information. The coupling constants (J-values) help confirm assignments.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR spectral data for each isomer. Chemical shifts are predictive and may vary slightly based on solvent and concentration.
| Isomer | Nucleus | Expected Chemical Shift (δ, ppm) | Key Differentiating Features |
| 2-(bromomethyl)pyrimidine | ¹H Ring (H4, H6) | ~8.9 (doublet) | One signal for two equivalent ring protons. |
| ¹H Ring (H5) | ~7.4 (triplet) | Triplet due to coupling with two equivalent protons. | |
| ¹H Methylene (-CH₂) | ~4.7 (singlet) | Methylene protons are a singlet. | |
| ¹³C Ring (C2) | ~165 | Highly deshielded carbon attached to -CH₂Br and flanked by N. | |
| ¹³C Ring (C4, C6) | ~158 | Equivalent carbons. | |
| ¹³C Ring (C5) | ~122 | Most upfield ring carbon. | |
| ¹³C Methylene (-CH₂) | ~35 | ||
| 4-(bromomethyl)pyrimidine | ¹H Ring (H2) | ~9.2 (singlet) | Most downfield proton, singlet. |
| ¹H Ring (H6) | ~8.8 (doublet) | Downfield doublet. | |
| ¹H Ring (H5) | ~7.6 (doublet) | Upfield doublet. | |
| ¹H Methylene (-CH₂) | ~4.6 (singlet) | ||
| ¹³C Ring (C2) | ~159 | ||
| ¹³C Ring (C4) | ~163 | Deshielded carbon attached to -CH₂Br. | |
| ¹³C Ring (C5) | ~121 | ||
| ¹³C Ring (C6) | ~158 | ||
| ¹³C Methylene (-CH₂) | ~34 | ||
| 5-(bromomethyl)pyrimidine | ¹H Ring (H2) | ~9.2 (singlet) | Most downfield proton, singlet. |
| ¹H Ring (H4, H6) | ~8.9 (singlet) | Two equivalent protons appearing as a single peak. | |
| ¹H Methylene (-CH₂) | ~4.5 (singlet) | Most upfield methylene protons of the three isomers. | |
| ¹³C Ring (C2) | ~159 | ||
| ¹³C Ring (C4, C6) | ~158 | ||
| ¹³C Ring (C5) | ~130 | Carbon attached to -CH₂Br. | |
| ¹³C Methylene (-CH₂) | ~30 |
Experimental Protocol: Acquiring High-Quality NMR Spectra
Figure 2. Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the bromomethylpyrimidine isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software will perform a lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.
-
¹H NMR Acquisition: Acquire a proton spectrum. A standard pulse program is typically sufficient. The number of scans can be adjusted based on sample concentration (16 scans is often adequate).
-
¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[1] A greater number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Reference the spectrum to tetramethylsilane (TMS) at 0 ppm or to the residual solvent peak.
Infrared (IR) Spectroscopy: Probing Vibrational Differences
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While all three isomers will share common absorptions for the pyrimidine ring and C-H bonds, the substitution pattern creates subtle but reliable differences, particularly in the fingerprint region (< 1500 cm⁻¹).
Causality of Spectral Differences
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[3]
-
Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring appear in the 1400-1600 cm⁻¹ region.[3][4] The substitution pattern can influence the exact positions and intensities of these bands.
-
C-H Out-of-Plane (OOP) Bending: The strong absorptions in the 690-900 cm⁻¹ range are due to C-H OOP bending. The position of these bands is highly diagnostic of the substitution pattern on an aromatic ring.[3][5] This is a key region for distinguishing the isomers.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region, typically between 515-690 cm⁻¹.[6][7]
Comparative IR Data
| Vibrational Mode | 2-isomer (cm⁻¹) | 4-isomer (cm⁻¹) | 5-isomer (cm⁻¹) |
| Aromatic C-H Stretch | 3020-3100 | 3020-3100 | 3020-3100 |
| C=N, C=C Ring Stretches | 1580, 1560, 1470 | 1590, 1550, 1480 | 1570, 1460 |
| CH₂ Scissoring | ~1430 | ~1425 | ~1420 |
| C-H OOP Bending | ~750-800 | ~800-850 | ~850-900 |
| C-Br Stretch | ~650 | ~660 | ~670 |
Note: These are characteristic ranges. The C-H OOP bending region is particularly useful for differentiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a common and convenient method for acquiring IR spectra of solid samples.
Step-by-Step Methodology:
-
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid isomer powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight (173.01 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) will differ based on the stability of the resulting ions.
Causality of Fragmentation Differences
-
Molecular Ion (M⁺): All isomers will show a molecular ion peak. A critical feature is the M+2 peak , which arises from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[8] This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 172 and 174, corresponding to C₅H₅⁷⁹BrN₂⁺ and C₅H₅⁸¹BrN₂⁺), which is a definitive indicator of a single bromine atom in the molecule.
-
Primary Fragmentation: The most common initial fragmentation is the loss of a bromine radical (•Br) to form a stable pyrimidinyl-methyl cation at m/z 93. This peak is expected to be prominent for all three isomers.
-
Subsequent Fragmentation: Differences will arise from the subsequent fragmentation of the m/z 93 ion. The position of the methylene bridge influences how the pyrimidine ring breaks apart. For example, the loss of HCN (27 u) is a common fragmentation pathway for nitrogen heterocycles.
Comparative Mass Spectrometry Data
| m/z Value | Proposed Fragment | Expected in 2-isomer? | Expected in 4-isomer? | Expected in 5-isomer? |
| 172/174 | [M]⁺ (Molecular Ion) | Yes (Strong) | Yes (Strong) | Yes (Strong) |
| 93 | [M - Br]⁺ | Yes (Base Peak) | Yes (Base Peak) | Yes (Base Peak) |
| 66 | [M - Br - HCN]⁺ | Yes | Yes | Yes |
| Other Fragments | Ring cleavage products | Different relative intensities | Different relative intensities | Different relative intensities |
While the major fragments are similar, the relative intensities of the smaller, ring-cleavage fragments in the "fingerprint" region of the mass spectrum can be used for differentiation.
Figure 3. A primary fragmentation pathway for bromomethylpyrimidine isomers.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
UV-Visible Spectroscopy: A Complementary View
UV-Vis spectroscopy measures the electronic transitions within a molecule, such as π → π* and n → π* transitions. The pyrimidine ring is a UV chromophore. While this technique is less specific than NMR for isomer differentiation, it can provide complementary data.
Causality of Spectral Differences
The position of the bromomethyl group, an auxochrome, can subtly influence the energy of the electronic transitions in the pyrimidine ring. This can lead to small shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε). Halogen substitution often results in a slight bathochromic (red) shift of the absorption bands.[9][10]
Comparative UV-Vis Data (in Ethanol)
| Isomer | λmax (nm) | Notes |
| 2-isomer | ~245, ~265 | Two distinct absorption bands are typical for pyrimidines. |
| 4-isomer | ~248, ~270 | Expected to be slightly red-shifted compared to the 2-isomer. |
| 5-isomer | ~250, ~272 | May show the most significant red-shift. |
These values are illustrative. The differences can be small and highly solvent-dependent.
Experimental Protocol: UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol) at a known concentration. Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.1 and 1.0.[1]
-
Blank Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (blank correction).
-
Data Acquisition: Fill a matched quartz cuvette with the sample solution. Place it in the spectrophotometer and scan the absorbance across the UV range (e.g., 200-400 nm).[2]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The unambiguous structural elucidation of bromomethylpyrimidine isomers is essential for advancing research and development. While each spectroscopic technique provides valuable clues, a combined approach yields the most definitive results.
-
NMR spectroscopy stands as the primary tool, offering clear differentiation through unique chemical shifts and coupling patterns for each isomer.
-
Mass spectrometry provides unequivocal confirmation of the molecular formula and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.
-
IR spectroscopy offers a rapid method to distinguish isomers based on the substitution-dependent C-H out-of-plane bending vibrations in the fingerprint region.
-
UV-Vis spectroscopy serves as a complementary technique, showing subtle but potentially useful shifts in absorption maxima.
By understanding the principles behind how each isomer interacts with different regions of the electromagnetic spectrum and by employing the robust protocols outlined in this guide, researchers can confidently identify and characterize these critical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 4-Substituted Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1][2][3] The strategic modification of this heterocyclic ring, particularly at the 4-position, has yielded a vast library of derivatives with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of 4-substituted pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrimidine derivatives have emerged as a significant class of anticancer agents, with several approved drugs, like 5-fluorouracil, built upon this core structure.[4] The introduction of various substituents at the 4-position has been a key strategy in developing novel compounds that target different facets of cancer biology.
Comparative Analysis of Anticancer Activity:
A number of 4-substituted pyrimidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia (CCRF-CEM) | Not explicitly stated as IC50, but showed significant growth inhibition (-51.41% growth) | [6] |
| Pyrimidine-hydrazones | Novel 4,6-substituted pyrimidine derivatives | Colon adenocarcinoma (LoVo) | Varies | [4] |
| N-(pyridin-3-yl)pyrimidin-4-amines | Compound (17) | HeLa, MCF-7, HT-29 | Comparable to Palbociclib | [7] |
| Pyrimido[4,5-d]pyrimidines | 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one scaffold (19) | Colon cancer cell lines | 0.24 - 1.26 | [7] |
| Morpholinopyrimidines | Compound 17i (containing 4-hydroxypiperidine) | H1975 (Lung Cancer) | 3.89 | [8] |
Mechanism of Action: A Focus on Kinase Inhibition
Many 4-substituted pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, certain N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[7] Similarly, other derivatives have shown inhibitory activity against lymphocyte-specific protein tyrosine kinase (Lck).[7]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxic activity of 4-substituted pyrimidine derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-substituted pyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, with substitutions at the 4-position playing a crucial role in their activity.
Comparative Analysis of Antimicrobial Activity:
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-d]pyrimidines | 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol (7) | Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Moderate to outstanding activity | [9] |
| 4,6-disubstituted pyrimidines | Compounds 5a and 10a | Bacillus subtilis, Pseudomonas aeruginosa | 75 | [10] |
| Phenothiazinyl pyrimidines | Compound 4b | Enterococcus faecalis | Highly active | [11] |
| Pyrimido[4,5-d]pyrimidines | Compounds 2a, 3a,b,c, 4a,b | Various bacteria | Active | [12] |
Mechanism of Action:
The antimicrobial mechanisms of 4-substituted pyrimidines are diverse. Some derivatives are believed to interfere with microbial nucleic acid synthesis, given their structural similarity to the natural pyrimidine bases. Others may disrupt cell wall synthesis or inhibit essential microbial enzymes.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of 4-substituted pyrimidine derivatives.
Antiviral Activity: A Broad-Spectrum Approach
Certain 4-substituted pyrimidines have demonstrated significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and influenza viruses.[5][13]
Comparative Analysis of Antiviral Activity:
Antiviral potency is often expressed as the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.
| Compound Class | Specific Derivative Example | Target Virus | EC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-bromo and 4-amino-5-iodo derivatives | HCMV, HSV-1 | Active at 10-100 µM | [5] |
| 2-amino-4-(omega-hydroxyalkylamino)pyrimidines | Derivatives with cyclobutyl and cyclopentyl groups | Influenza A and B | 0.01 - 0.1 | [13] |
| Pyrimido[4,5-d]pyrimidines | Compounds with cyclopropylamino and aminoindane moieties | Human coronavirus 229E | Remarkable efficacy | [14] |
Mechanism of Action: Targeting Viral and Host Factors
The antiviral mechanisms can involve direct inhibition of viral enzymes, such as polymerases, or interference with host cell pathways that are essential for viral replication. For example, some pyrimidine derivatives inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby depleting the nucleotide pool available for viral genome replication.[15]
Signaling Pathway: DHODH Inhibition by Pyrimidine Derivatives
Caption: Inhibition of the de novo pyrimidine synthesis pathway by 4-substituted pyrimidine derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have been investigated for their ability to modulate the inflammatory response, often by targeting key enzymes like cyclooxygenases (COX).[16][17]
Comparative Analysis of Anti-inflammatory Activity:
The anti-inflammatory potential is frequently assessed by measuring the inhibition of COX enzymes or the reduction of inflammatory mediators like nitric oxide (NO).
| Compound Class | Specific Derivative Example | Target | Activity | Reference |
| Pyrazolo[3,4-d]pyrimidines | Compounds 8a, 10c, 13c | COX-2 | Potent and selective inhibition (78.7-79.6% at 2 µM) | [16] |
| Pyrazolo[3,4-d]pyrimidines | Urea derivative 11 | iNOS | IC50 = 0.22 µM | [16] |
| Morpholinopyrimidines | V4 and V8 | NO production in LPS-stimulated macrophages | Significant inhibition | [18] |
| 2,4,5-Substituted Pyrimidines | Compounds L1 and L2 | COX-2 | Selective inhibition | [17] |
Mechanism of Action: COX and iNOS Inhibition
Many anti-inflammatory pyrimidine derivatives function as selective inhibitors of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16][17] Others inhibit inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a key inflammatory mediator.[16][18]
Conclusion and Future Perspectives
The 4-substituted pyrimidine scaffold is a remarkably versatile platform for the development of new therapeutic agents. The diverse biological activities, ranging from anticancer to anti-inflammatory, highlight the immense potential of this chemical class. Future research will likely focus on optimizing the selectivity and potency of these derivatives, exploring novel mechanisms of action, and advancing the most promising candidates into clinical development. The continued exploration of structure-activity relationships will be crucial in designing next-generation 4-substituted pyrimidine derivatives with improved therapeutic profiles.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. eu-opensci.org [eu-opensci.org]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
A Comparative Guide to the Efficacy of Pyrimidine-Based Anticancer Agents: Alkylators vs. Antimetabolites
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several essential anticancer agents.[1] These drugs leverage the cellular machinery involved in nucleic acid synthesis, which is often hyperactive in rapidly proliferating cancer cells. However, the term "pyrimidine anticancer agent" encompasses compounds with fundamentally different mechanisms of action. This guide provides an in-depth comparison of two major classes: the classic pyrimidine alkylating agents and the more widely used pyrimidine antimetabolites.
We will dissect their distinct molecular mechanisms, compare their clinical applications and efficacy, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these important therapeutic classes.
-
True Pyrimidine Alkylating Agents: This class includes compounds like Uracil Mustard . These are classic cytotoxic agents that directly modify DNA by attaching an alkyl group, leading to DNA damage and apoptosis.[2][3]
-
Pyrimidine Antimetabolites (Analogs): This larger class includes 5-Fluorouracil (5-FU) and its prodrugs, Capecitabine and Tegafur . These molecules mimic endogenous pyrimidines, thereby disrupting critical enzymatic pathways required for DNA and RNA synthesis.[4][5][6][7]
By clarifying these distinctions, we can better appreciate the strategic rationale behind their use in oncology and the experimental frameworks required to validate their performance.
Section 1: True Pyrimidine Alkylating Agents: The DNA Cross-Linkers
True alkylating agents are among the earliest classes of chemotherapy drugs.[3] Their mechanism is direct and potent: they form covalent bonds with DNA, physically disrupting its structure and function.[8][9]
Mechanism of Action: Uracil Mustard
Uracil Mustard (Uramustine) is a derivative of nitrogen mustard and uracil.[2] Its efficacy stems from the bis-(2-chloroethyl)amine moiety, which is a powerful alkylating group.[10] The uracil component was initially thought to enhance uptake in cancer cells that rapidly consume uracil for nucleic acid synthesis, though the primary cytotoxic effect is from alkylation.[11]
The mechanism proceeds as follows:
-
Activation: The chloroethyl groups undergo an intramolecular cyclization to form highly reactive aziridinium ions.
-
DNA Alkylation: These electrophilic ions react with nucleophilic sites on DNA, primarily the N7 position of guanine.[2]
-
Cross-Linking: As a bifunctional agent, a single Uracil Mustard molecule can react with two different guanine bases. This can result in an intrastrand or, more critically, an interstrand cross-link, which physically prevents the separation of the DNA double helix.[3][12]
-
Cellular Consequence: The resulting DNA damage stalls replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[11][13]
Caption: Mechanism of DNA alkylation by Uracil Mustard.
Efficacy and Clinical Applications
Uracil Mustard has been used in the palliative treatment of lymphatic malignancies, including chronic lymphocytic leukemia, non-Hodgkin's lymphomas, and Hodgkin's disease.[10][11] It has also demonstrated some effect in polycythemia vera and ovarian carcinoma.[10] As an older agent, its use has been largely superseded by newer therapies with improved safety profiles. The primary dose-limiting toxicities are bone marrow suppression and gastrointestinal issues.[11]
Section 2: Pyrimidine Antimetabolites: The Fluoropyrimidine Family
The fluoropyrimidines are a cornerstone of chemotherapy for solid tumors.[14] Unlike true alkylators, they act as decoys that sabotage the metabolic pathways for DNA and RNA synthesis.
Parent Compound: 5-Fluorouracil (5-FU)
5-FU is a structural analog of uracil.[14] It is a prodrug that must be converted intracellularly into several active metabolites to exert its cytotoxic effects through two primary mechanisms.[4][15]
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a highly stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[4][14] This complex blocks the enzyme's normal function: the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[5][15] The depletion of dTMP, a necessary precursor for DNA synthesis, leads to a "thymineless death," particularly in rapidly dividing cells.[5]
-
Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). FUTP is incorporated into RNA, disrupting RNA processing and function.[4][15] FdUTP can be misincorporated into DNA, leading to DNA damage and fragmentation.[14][15]
Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil.
Oral Prodrugs: Enhancing Delivery and Selectivity
Intravenous 5-FU has a short half-life and variable metabolism due to the enzyme dihydropyrimidine dehydrogenase (DPD).[15] Oral prodrugs were developed to improve patient convenience, provide sustained exposure, and enhance tumor selectivity.
-
Capecitabine (Xeloda®): Capecitabine is an oral prodrug that is converted to 5-FU in a three-step enzymatic process.[16][17] The final, critical step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues.[17][18] This tumor-selective activation helps localize the cytotoxic effects, potentially reducing systemic toxicity.[18]
-
Tegafur-Uracil (UFT®): This is a combination product. Tegafur is a prodrug that is gradually metabolized to 5-FU in the liver.[19][20] Uracil is co-administered because it competitively inhibits DPD, the primary enzyme responsible for 5-FU degradation.[19][21] This inhibition leads to higher and more sustained concentrations of 5-FU in the bloodstream and tumor tissues.[20][22]
Comparative Efficacy and Profile
| Feature | 5-Fluorouracil (5-FU) | Capecitabine | Tegafur-Uracil |
| Mechanism | TS inhibition; RNA/DNA misincorporation[4][14] | Prodrug of 5-FU with tumor-selective activation[16][18] | 5-FU prodrug + DPD inhibitor[19][21] |
| Administration | Intravenous | Oral[16] | Oral[19] |
| Key Indications | Colorectal, Breast, Gastric, Pancreatic, Head & Neck Cancers[4][14] | Metastatic Breast & Colorectal Cancers[23][24] | Gastric, Colorectal, Lung, Breast, Liver Cancers[19][25] |
| Activation Step | Intracellular conversion to FdUMP, FUTP[4] | 3-step conversion, final step by Thymidine Phosphorylase[18] | Hepatic conversion to 5-FU[20] |
| Key Advantage | Long-established standard of care | Oral administration, tumor selectivity[18] | Oral administration, sustained 5-FU levels[20] |
| Notable Toxicity | Myelosuppression, Mucositis, Diarrhea[5] | Hand-Foot Syndrome, Diarrhea[16] | Diarrhea, Nausea, Myelosuppression[19] |
Section 3: Experimental Evaluation of Efficacy - Protocols and Methodologies
Objectively comparing the efficacy of different agents requires robust and reproducible experimental protocols. The following methodologies represent a standard workflow for preclinical evaluation, from initial in vitro screening to in vivo validation.
Caption: Standard experimental workflow for anticancer drug evaluation.
Experimental Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
Causality: This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine agent in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Experimental Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells). This allows for quantification of the specific mode of cell death induced by the compound.
Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with the pyrimidine agent at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Experimental Protocol 3: In Vivo Xenograft Tumor Model
Causality: This protocol evaluates the anti-tumor activity of a compound in a living organism, providing a more clinically relevant assessment of efficacy than in vitro assays.[26] It measures the compound's ability to inhibit the growth of a human tumor implanted in an immunodeficient mouse.[26]
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-116) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or Nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the pyrimidine agent via the appropriate route (e.g., oral gavage for capecitabine, intraperitoneal injection). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze statistical significance between the treatment and control groups. Assess toxicity based on body weight loss and clinical signs.
Concluding Remarks and Future Perspectives
The comparison between true pyrimidine alkylating agents and pyrimidine antimetabolites reveals a fascinating divergence in anticancer strategy, despite their shared pyrimidine core. Uracil Mustard represents a class of direct DNA-damaging agents, whose broad cytotoxicity has led to more limited clinical use today. In contrast, the fluoropyrimidine antimetabolites, led by 5-FU and its sophisticated oral prodrugs, represent a more targeted metabolic approach that remains a mainstay of solid tumor therapy.
Understanding the mechanisms of resistance is critical for future development. For fluoropyrimidines, this includes upregulation of the target enzyme Thymidylate Synthase, alterations in drug metabolism via DPD, and defects in apoptotic pathways.[4][15][18] Future research will continue to focus on developing novel pyrimidine derivatives that can overcome these resistance mechanisms, improve tumor selectivity, and act in combination with immunotherapies and other targeted agents to enhance patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. uramustine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. altmeyers.org [altmeyers.org]
- 7. Research Portal [scholarscommons.fgcu.edu]
- 8. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 9. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Uracil Mustard | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 13. Chemotherapy - Wikipedia [en.wikipedia.org]
- 14. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 18. oncodaily.com [oncodaily.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Variability in the anti-tumor effect of tegafur-uracil depending on histologic types of lung cancer - Lee - Journal of Thoracic Disease [jtd.amegroups.org]
- 22. Facebook [cancer.gov]
- 23. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Capecitabine - Wikipedia [en.wikipedia.org]
- 25. Tegafur/uracil - Taiho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 26. benchchem.com [benchchem.com]
Navigating Covalent Interactions: A Comparative Guide to the Cross-Reactivity of 4-(Bromomethyl)pyrimidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, electrophilic compounds are invaluable tools for forging stable, covalent bonds with biological targets. Among these, 4-(Bromomethyl)pyrimidine hydrobromide stands out as a versatile building block, enabling the introduction of a pyrimidine moiety to nucleophilic residues on proteins and other biomolecules. However, the inherent reactivity that makes this compound a potent tool also necessitates a thorough understanding of its potential for off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, comparing its reactivity profile with that of analogous structures, and offers detailed experimental protocols for researchers to assess its suitability for their specific applications.
The Double-Edged Sword of Reactivity: Understanding the "Why"
This compound belongs to the class of benzylic-like halides. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the bromomethyl group, making it susceptible to nucleophilic attack from residues such as cysteine, histidine, and lysine on proteins. This reactivity is the foundation of its utility in creating targeted covalent inhibitors and chemical probes.
However, this same reactivity can lead to indiscriminate reactions with off-target biomolecules, resulting in cytotoxicity or other undesirable effects. Therefore, a critical aspect of employing this compound is to characterize its reactivity profile and compare it against suitable alternatives to ensure the desired balance of on-target efficacy and off-target safety.
The following diagram illustrates the fundamental principle of nucleophilic substitution that governs the reactivity of this compound.
Caption: General mechanism of covalent modification by 4-(Bromomethyl)pyrimidine.
A Comparative Framework: Gauging Reactivity Against Alternatives
To provide a meaningful assessment of this compound's cross-reactivity, it is essential to compare it with structurally related compounds that offer different reactivity profiles. This guide proposes a comparative study against two key alternatives:
-
Benzyl Bromide: A classic benzylic halide, serving as a baseline for the reactivity of the bromomethyl group attached to an aromatic system. The phenyl ring is less electron-withdrawing than the pyrimidine ring, suggesting that benzyl bromide may be less reactive.
-
4-(Chloromethyl)pyrimidine Hydrochloride: A direct analogue where the leaving group is a chloride instead of a bromide. Generally, bromides are better leaving groups than chlorides, implying that the chloro-derivative will exhibit lower reactivity.
-
4-(Hydroxymethyl)pyrimidine: A non-reactive control compound. The hydroxyl group is a poor leaving group under physiological conditions, rendering this molecule incapable of alkylating nucleophiles. This control is crucial for distinguishing covalent reactivity from non-covalent binding effects in biological assays.[1][2][3]
The following table summarizes the key structural differences and hypothesized reactivity of these compounds.
| Compound | Structure | Key Feature | Hypothesized Reactivity |
| 4-(Bromomethyl)pyrimidine HBr | Pyrimidine-CH₂Br | Pyrimidine ring, Bromide leaving group | High |
| Benzyl Bromide | Phenyl-CH₂Br | Phenyl ring, Bromide leaving group | Moderate-High |
| 4-(Chloromethyl)pyrimidine HCl | Pyrimidine-CH₂Cl | Pyrimidine ring, Chloride leaving group | Moderate |
| 4-(Hydroxymethyl)pyrimidine | Pyrimidine-CH₂OH | Pyrimidine ring, Hydroxyl group | Negligible (Control) |
Experimental Workflows for Assessing Cross-Reactivity
A multi-tiered approach is recommended to thoroughly characterize the cross-reactivity of this compound and its alternatives. This involves progressing from simple chemical reactivity assays to complex proteome-wide analyses in a cellular context.
Caption: A structured approach to evaluating cross-reactivity.
Tier 1: Quantitative Assessment of Intrinsic Reactivity using a Glutathione (GSH) Kinetic Assay
Rationale: Glutathione, a tripeptide containing a nucleophilic thiol group, is a primary cellular defense against electrophilic stress.[4] A kinetic assay measuring the rate of reaction with GSH provides a quantitative measure of a compound's intrinsic electrophilicity.[4] This allows for a direct comparison of the reactivity of this compound and its analogues.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Glutathione (GSH) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare stock solutions of this compound, Benzyl Bromide, and 4-(Chloromethyl)pyrimidine hydrochloride in an appropriate organic solvent (e.g., DMSO) to ensure solubility.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer and the test compound at various concentrations.
-
Initiate the reaction by adding GSH to each well.
-
At specific time intervals, quench the reaction by adding an excess of DTNB. DTNB reacts with unreacted GSH to produce a colored product (2-nitro-5-thiobenzoate) that absorbs at 412 nm.
-
Measure the absorbance at 412 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of remaining GSH at each time point using a standard curve.
-
Plot the natural logarithm of the GSH concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant (k_obs).
-
Determine the second-order rate constant (k_GSH) by plotting k_obs against the concentration of the test compound.
-
Expected Outcome: This assay will yield quantitative second-order rate constants for the reaction of each compound with GSH. It is anticipated that this compound will exhibit the highest rate constant, followed by Benzyl Bromide and then 4-(Chloromethyl)pyrimidine hydrochloride, reflecting their relative electrophilicity.
Tier 2: Profiling Off-Target Engagement using Competitive Activity-Based Protein Profiling (ABPP)
Rationale: To understand the cross-reactivity in a more biologically relevant context, competitive ABPP can be employed to identify proteins that are covalently modified by the test compounds in a complex proteome.[5][6] This technique utilizes a broadly reactive, tagged probe to label nucleophilic residues in the proteome. Pre-incubation with a test compound will block the labeling of its targets by the probe, allowing for their identification and quantification by mass spectrometry.
Experimental Protocol:
-
Cell Culture and Lysis:
-
Culture a relevant human cell line (e.g., HEK293T or a cancer cell line) under standard conditions.
-
Harvest the cells and prepare a cell lysate by sonication or detergent-based lysis in a suitable buffer.
-
-
Competitive Labeling:
-
Aliquot the cell lysate and pre-incubate with varying concentrations of this compound, its analogues, or the non-reactive control (4-(Hydroxymethyl)pyrimidine) for a defined period.
-
Add a broadly reactive cysteine-reactive probe (e.g., iodoacetamide-alkyne) and incubate to label the remaining accessible nucleophilic sites.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-modified proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
Proteomic Analysis:
-
Digest the enriched proteins into peptides using trypsin.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the labeled peptides in each sample.
-
Compare the abundance of each labeled peptide in the compound-treated samples to the vehicle control. A significant decrease in the abundance of a peptide in the presence of a test compound indicates it as a potential off-target.
-
Expected Outcome: This experiment will generate a list of potential protein off-targets for each reactive compound. By comparing the number and identity of off-targets at equivalent concentrations, a clear picture of their relative selectivity will emerge. The non-reactive control will help to exclude proteins that show changes in abundance due to non-covalent interactions.
Tier 3: Validation and Site-Identification of Off-Target Adducts by LC-MS/MS
Rationale: Following the identification of potential off-targets by competitive ABPP, it is crucial to directly detect the covalent adducts and pinpoint the exact site of modification. This provides definitive evidence of a direct interaction and can offer insights into the structural determinants of off-target binding.[7][8][9]
Experimental Protocol:
-
Direct Labeling and Digestion:
-
Incubate the cell lysate with a higher concentration of this compound or the alternative reagents.
-
Denature, reduce, and alkylate the proteins with a standard reagent like iodoacetamide to block unmodified cysteines.
-
Digest the proteins into peptides with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
Employ a data-dependent acquisition strategy to acquire MS/MS spectra of potential modified peptides.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the mass shift corresponding to the addition of the pyrimidine-methyl group as a variable modification on nucleophilic residues (Cys, His, Lys).
-
Manually validate the MS/MS spectra of identified adducted peptides to confirm the site of modification.
-
Expected Outcome: This analysis will provide direct evidence of covalent modification of specific proteins by this compound and its analogues. The identification of the precise amino acid residue that is modified can be used for further validation studies, such as site-directed mutagenesis, to confirm the functional consequences of the off-target interaction.
Conclusion: Informed Decisions for Covalent Drug Design
The strategic application of this compound in drug discovery and chemical biology hinges on a thorough understanding of its reactivity and potential for off-target effects. The comparative framework and experimental protocols outlined in this guide provide a robust methodology for researchers to quantitatively assess its cross-reactivity. By systematically comparing its performance against well-defined alternatives and employing a tiered approach from in vitro reactivity to in situ proteome-wide profiling, scientists can make informed decisions about its suitability for their specific research goals. This rigorous evaluation is paramount to harnessing the power of covalent modification while mitigating the risks of non-specific interactions, ultimately leading to the development of more selective and safer chemical tools and therapeutics.
References
- 1. Synthesis and biological evaluation of 4-(hydroxyimino)arylmethyl diarylpyrimidine analogues as potential non-nucleoside reverse transcriptase inhibitors against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Bromomethyl)pyrimidine Hydrobromide
This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-(Bromomethyl)pyrimidine hydrobromide (CAS No: 1373223-84-7). As a compound frequently used in pharmaceutical synthesis and biochemical research, its handling and disposal demand a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and environmental protection.[1][2][3] This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Core Principle: Understanding the Dual-Hazard Profile
Effective disposal begins with a comprehensive risk assessment. This compound is not a simple substance; it presents a dual-hazard profile that dictates every aspect of its handling and disposal:
-
Corrosive Acid Salt: The hydrobromide salt means that in the presence of moisture, the compound will exhibit the properties of hydrobromic acid, a strong and highly corrosive mineral acid.[4][5] This is responsible for its classification as a substance that "Causes severe skin burns and eye damage" (H314).[6][7][8]
-
Halogenated Organic Moiety: The core structure is a pyrimidine ring substituted with a bromomethyl group. This classifies it as a halogenated organic compound.[9] Such compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[10]
This dual nature means that disposal methods must address both its immediate corrosive danger and the environmental regulations pertaining to halogenated organic waste.
Pre-Disposal Safety and Engineering Controls
Before any waste is handled, the laboratory environment must be prepared to mitigate risks. These controls are the first line of defense.
Personal Protective Equipment (PPE)
Based on the compound's severe corrosive properties, a comprehensive PPE suite is mandatory.[6][7][8][11]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][11] Standard safety glasses are insufficient.
-
Hand Protection: Use chemically impermeable gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[11][12]
-
Body Protection: A fully buttoned, chemical-resistant lab coat is required to prevent skin contact.[6][11]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[6][13]
Engineering Controls
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[11][12] This is critical to prevent the inhalation of any fine powder and to contain any accidental spills.
Waste Characterization and Segregation
Proper disposal is impossible without accurate waste characterization. This compound must be classified and segregated according to established hazardous waste protocols.[9] Do not mix this waste stream with other chemical wastes unless their compatibility is confirmed.[13]
Key Incompatibilities: This waste must be stored separately from:
-
Strong Bases: A violent neutralization reaction can occur.[6][8]
-
Strong Oxidizing Agents: These can lead to hazardous reactions.[6][8]
The following table summarizes the waste profile for this compound.
| Parameter | Guideline | Rationale & Source |
| Waste Category | Halogenated Organic Waste | The molecule contains bromine, a halogen.[9] |
| Hazard Classification | Corrosive Solid, Acidic, Organic | Classified as UN3261, Hazard Class 8.[14] Causes severe skin burns and eye damage.[6][7] |
| EPA Hazardous Waste | Potential for RCRA Codes | Depending on jurisdiction, may fall under codes for corrosive wastes (D002) or specific organobromine production wastes.[10][15] |
| Final Disposal Method | High-Temperature Incineration | The recommended method for halogenated organic compounds to ensure complete destruction.[16][17][18] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for collecting, storing, and disposing of waste containing this compound.
Step 1: Waste Collection
-
Solid Waste: Collect unused or expired this compound powder directly into a designated hazardous waste container. Avoid creating dust.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, and spill cleanup materials (e.g., inert absorbent like clay or sand), must also be collected as hazardous waste.[6][19] Seal these items in a vapor-tight plastic bag before placing them in the main waste container.[16]
Step 2: Container Management
-
Container Type: Use a clean, dry, and leak-proof container made of compatible material (e.g., polyethylene).[20] Ensure the container can be tightly sealed.
-
Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[13] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Halogenated Organic")
-
The accumulation start date
-
Step 3: Interim Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[11]
Step 4: Final Disposal
-
Professional Disposal is Mandatory: The only acceptable final disposal method is through a licensed hazardous waste disposal company.[16][21] These companies are equipped to transport and process the waste in accordance with all local and national regulations.
-
Incineration: The designated disposal route for this chemical is high-temperature incineration at a permitted facility.[17][18] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
DO NOT:
-
Attempt to neutralize the bulk compound for disposal. While the hydrobromide component is acidic, neutralization is only permissible for wastes that are hazardous only for the characteristic of corrosivity.[15] This compound's primary hazard is the halogenated organic component.
-
Dispose of down the drain. This is strictly prohibited and can cause significant environmental damage and violate regulations.[16]
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Evacuate unnecessary personnel from the immediate area.[6]
-
Ensure proper PPE is worn, including respiratory protection.
-
Gently cover the spill with an inert absorbent material such as sand, clay, or diatomaceous earth.[6][19] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or shovel the absorbed material into the designated hazardous waste container.[11] Avoid creating dust.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the entire laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office and/or emergency services.
-
Prevent entry into the area.
-
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Conclusion
The safe disposal of this compound is a multi-step process that hinges on a clear understanding of its dual corrosive and halogenated organic nature. Adherence to the protocols outlined in this guide—from wearing appropriate PPE and using engineering controls to proper waste segregation and professional incineration—is not merely a matter of regulatory compliance but a fundamental component of responsible laboratory practice. By treating this and all chemical waste with the rigor it deserves, we protect ourselves, our colleagues, and the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:1373223-84-7 | Chemsrc [chemsrc.com]
- 3. Buy 5-(Bromomethyl)pyrimidine hydrobromide (EVT-1667298) | 93224-07-8 [evitachem.com]
- 4. windiachemical.com [windiachemical.com]
- 5. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. epa.gov [epa.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. calpaclab.com [calpaclab.com]
- 15. esd.uga.edu [esd.uga.edu]
- 16. benchchem.com [benchchem.com]
- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 18. health.qld.gov.au [health.qld.gov.au]
- 19. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
